2-(4-Bromophenyl)quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKZRBJBUFVFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354022 | |
| Record name | 2-(4-bromophenyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5021-45-4 | |
| Record name | 2-(4-Bromophenyl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5021-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-bromophenyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromophenyl)quinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-Bromophenyl)quinoxaline: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthesis of 2-(4-Bromophenyl)quinoxaline. Furthermore, it delves into the biological significance of the broader class of quinoxaline derivatives, with a focus on their anticancer mechanisms, to inform and support ongoing research and development efforts.
Core Chemical and Physical Properties
This compound is a heterocyclic compound featuring a quinoxaline core substituted with a 4-bromophenyl group. Its key chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₉BrN₂ |
| Molecular Weight | 285.14 g/mol [1] |
| Appearance | Light yellow or yellow solid/powder[1][2] |
| Melting Point | 133-138 °C[2], 136–139°C |
| Boiling Point | Predicted: 493.1 ± 40.0 °C at 760 Torr |
| Solubility | Soluble in chloroform and ethanol[1] |
| CAS Number | 5021-45-4[2] |
Structural Characteristics
The structural attributes of this compound have been elucidated through single-crystal X-ray diffraction, revealing a nearly coplanar arrangement of the quinoxaline and bromophenyl rings.
| Crystal Data Parameter | Value |
| Crystal System | Monoclinic[1] |
| Space Group | P2₁/c |
| Cell Dimensions | a = 13.959(3) Å, b = 5.9031(12) Å, c = 14.497(3) Å, β = 109.53(3)°[1] |
| Dihedral Angle | The dihedral angle between the benzene and quinoxaline rings is 2.1(2)°[1] |
Spectroscopic Data
The identity and purity of this compound can be confirmed using various spectroscopic techniques. Representative ¹H and ¹³C NMR data are presented below.
¹H NMR (300 MHz, CDCl₃): δ (ppm) 9.24 (s, 1H), 8.02–8.11 (m, 2H), 7.74–7.76 (m, 2H), 7.63–7.66 (m, 2H).
¹³C NMR (75 MHz, CDCl₃): δ (ppm) 150.48, 142.70, 142.10, 141.57, 135.47, 132.25, 130.40, 129.73, 129.51, 129.09, 128.89, 124.91.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation of a 1,2-diamine with an α-haloketone.[3]
Materials:
-
Hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde
-
Benzene-1,2-diamine
-
Ethanol
-
Chloroform
Procedure: [1]
-
A suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) and benzene-1,2-diamine (3.0 mmol) in ethanol (5 ml) is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate is filtered off.
-
The solid is washed with cold ethanol and then dried.
-
The crude product is purified to yield this compound as a light yellow solid.
-
Crystals suitable for single-crystal X-ray analysis can be grown by the slow evaporation of a solution in a 1:1 mixture of chloroform and ethanol.
Biological Activity and Anticancer Mechanisms of Quinoxaline Derivatives
Quinoxaline derivatives are recognized for their broad spectrum of biological activities, including potent anticancer properties.[4][5] Their mechanisms of action are diverse and often involve the modulation of critical cellular pathways.
Inhibition of Topoisomerase II
Certain quinoxaline-based compounds have been identified as inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and repair.[6] By inhibiting this enzyme, these compounds can induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[6]
Modulation of Signaling Pathways
Quinoxaline derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer. One such pathway is the Hypoxia-Inducible Factor-1α (HIF-1α) signaling cascade. Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α promotes the transcription of genes involved in angiogenesis, cell survival, and metastasis. Some quinoxaline compounds have been found to suppress the accumulation of HIF-1α, thereby inhibiting these cancer-promoting processes.
Below is a diagram illustrating the simplified HIF-1α signaling pathway, which can be a target for quinoxaline-based anticancer agents.
Caption: Simplified HIF-1α signaling pathway under normoxic and hypoxic conditions, and potential inhibition by quinoxaline derivatives.
Conclusion
This compound serves as a valuable scaffold in the development of novel therapeutic agents. Its well-defined chemical and structural properties, coupled with straightforward synthetic accessibility, make it an attractive starting point for medicinal chemistry campaigns. The broader class of quinoxaline derivatives has demonstrated significant potential, particularly in oncology, by targeting fundamental cancer-related pathways. This technical guide provides a solid foundation for researchers to further explore and exploit the therapeutic promise of this important class of heterocyclic compounds.
References
- 1. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 96 5021-45-4 [sigmaaldrich.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
Spectroscopic Profile of 2-(4-Bromophenyl)quinoxaline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(4-Bromophenyl)quinoxaline, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Core Spectroscopic Data
The structural integrity of this compound has been elucidated through a variety of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.24 | s | 1H | H-3 (quinoxaline ring) |
| 8.11 - 8.02 | m | 2H | Ar-H |
| 7.76 - 7.74 | m | 2H | Ar-H |
| 7.66 - 7.63 | m | 2H | Ar-H |
Solvent: CDCl₃, Frequency: 300 MHz
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 150.48 | C-2 (quinoxaline ring) |
| 142.70 | Quinoxaline Ring Carbon |
| 142.10 | Quinoxaline Ring Carbon |
| 141.57 | Quinoxaline Ring Carbon |
| 135.47 | Bromophenyl Ring Carbon |
| 132.25 | Bromophenyl Ring Carbon |
| 130.40 | Quinoxaline Ring Carbon |
| 129.73 | Bromophenyl Ring Carbon |
| 129.51 | Quinoxaline Ring Carbon |
| 129.09 | Bromophenyl Ring Carbon |
| 128.89 | Quinoxaline Ring Carbon |
| 124.91 | Bromophenyl Ring Carbon |
Solvent: CDCl₃, Frequency: 75 MHz
Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | C-H aromatic stretching |
| ~1615 | Medium | C=N stretching (quinoxaline ring) |
| ~1580 | Medium | C=C aromatic ring stretching |
| ~1489 | Strong | C=C aromatic ring stretching |
| ~1070 | Strong | C-Br stretching |
| ~830 | Strong | C-H out-of-plane bending (p-disubstituted benzene) |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion |
| 285 | [M+H]⁺ |
| 287 | [M+H+2]⁺ (due to ⁸¹Br isotope) |
Technique: Electrospray Ionization (ESI)
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation of an appropriate dicarbonyl compound with an o-phenylenediamine derivative.[1] A typical procedure is as follows:
-
A suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) and benzene-1,2-diamine (3.0 mmol) is prepared in ethanol (5 ml).
-
The mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate is filtered.
-
The collected solid is washed with cold ethanol and then dried to yield the final product.
Spectroscopic Analysis
For the acquisition of NMR spectra, approximately 10-20 mg of the solid this compound sample was dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer.
The IR spectrum was obtained using the KBr pellet method. A small amount of the solid sample was finely ground with anhydrous potassium bromide (KBr) in an agate mortar. The resulting powder was then compressed into a thin, transparent pellet using a hydraulic press. The pellet was placed in the sample holder of an FTIR spectrometer and the spectrum was recorded.
Mass spectral analysis was performed using an electrospray ionization (ESI) mass spectrometer. A dilute solution of the compound was prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. The mass spectrum was acquired in the positive ion mode.
Workflow for Synthesis and Characterization
The logical flow from starting materials to the fully characterized product is illustrated in the following diagram.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(4-Bromophenyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2-(4-Bromophenyl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. Quinoxaline derivatives are recognized for their diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline solid is paramount for structure-activity relationship studies and the rational design of new therapeutic agents and functional materials.
Molecular Structure and Conformation
The title compound, with the chemical formula C₁₄H₉BrN₂, consists of a quinoxaline ring system linked to a 4-bromophenyl group at the 2-position. X-ray diffraction analysis reveals that the molecule is nearly planar. The dihedral angle between the quinoxaline ring system and the benzene ring is a mere 2.1(2)°.[1] This planarity is a key structural feature, suggesting a high degree of π-conjugation across the molecular backbone. The bromine atom lies within the plane of the substituent benzene ring.[1]
Crystallographic Data
The compound crystallizes in the monoclinic system. A summary of the crystal data and structure refinement parameters is provided in the table below. These data are essential for the verification and reproduction of the crystal structure.
| Parameter | Value |
| Chemical Formula | C₁₄H₉BrN₂ |
| Formula Weight | 285.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.959 (3) |
| b (Å) | 5.9031 (12) |
| c (Å) | 14.497 (3) |
| β (°) | 109.53 (3) |
| Volume (ų) | 1125.9 (4) |
| Z | 4 |
| Temperature (K) | 153 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| μ (mm⁻¹) | 3.63 |
| R[F² > 2σ(F²)] | 0.032 |
| wR(F²) | 0.075 |
| Goodness-of-fit (S) | 0.96 |
Data sourced from NIH Public Access manuscript.[1]
Experimental Protocols
The synthesis and crystallization procedures are critical for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis
The synthesis of this compound was achieved through the condensation reaction of a dicarbonyl compound with an aromatic diamine.[1]
Detailed Protocol:
-
A suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) and benzene-1,2-diamine (3.0 mmol) was prepared in ethanol (5 ml).[1]
-
The mixture was stirred at room temperature.[1]
-
The progress of the reaction was monitored using Thin Layer Chromatography (TLC).[1]
-
Upon completion, the resulting precipitate was collected by filtration.[1]
-
The collected solid was washed with cold ethanol and subsequently dried.[1]
-
The crude product was purified to yield this compound as a light yellow solid (92.5% yield).[1]
Crystallization
Single crystals suitable for X-ray diffraction were grown by the slow evaporation method.
Detailed Protocol:
-
The purified compound was dissolved in a 1:1 mixture of chloroform and ethanol.[1]
-
The solution was left undisturbed at room temperature, allowing for the slow evaporation of the solvent.[1]
-
This process yielded crystals of suitable size and quality for single-crystal X-ray analysis.[1]
X-ray Data Collection and Structure Refinement
A single crystal with dimensions 0.20 × 0.18 × 0.10 mm was selected for the analysis.[1]
Instrumentation and Software:
-
Diffractometer: Rigaku MM-007/Saturn 70 CCD area-detector.[1]
-
Data Collection Software: CrystalClear.[1]
-
Structure Solution: SHELXS97.[1]
-
Structure Refinement: SHELXL97.[1]
-
Molecular Graphics: SHELXTL.[1]
Refinement Details: The structure was refined against F² for all reflections. All hydrogen atoms were positioned geometrically and refined using a riding model.[1]
Analysis of Intermolecular Interactions and Crystal Packing
The stability of the crystal lattice is governed by a network of intermolecular interactions. In the case of this compound, the crystal packing is primarily stabilized by van der Waals forces.[1]
A Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions, can provide deeper insights. While a specific analysis for this exact structure is not published, studies on similar halogenated quinoxaline derivatives reveal the relative contributions of various intermolecular contacts. Typically, the most significant contributions to the crystal packing in such systems arise from H···H, C···H/H···C, and halogen···H/H···halogen contacts. Weaker, yet structurally important, interactions such as C···C (π-π stacking) and C-H···N hydrogen bonds also play a role in defining the supramolecular architecture. The near-planar geometry of the molecule is conducive to π-π stacking interactions, although none were explicitly detailed in the primary report.
Conclusion
This guide has summarized the key findings of the crystal structure analysis of this compound. The provided data, including detailed crystallographic parameters and experimental protocols, offer a comprehensive resource for researchers. The near-planar molecular structure and the nature of the intermolecular forces are critical determinants of the solid-state properties of this compound. This structural information serves as a fundamental basis for further computational studies, for understanding its biological activity, and for the design of novel quinoxaline-based molecules with tailored properties for applications in drug development and materials science.
References
Initial Biological Screening of 2-(4-Bromophenyl)quinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide focuses on the initial biological screening of the core molecule, 2-(4-Bromophenyl)quinoxaline. While comprehensive screening data for this specific compound is not extensively available in the public domain, this document synthesizes the biological activities of structurally related quinoxaline derivatives to provide a predictive overview of its potential as an anticancer and antimicrobial agent. This guide presents quantitative data from in vitro assays on analogous compounds, detailed experimental protocols for key biological screenings, and visualizations of relevant signaling pathways to inform future research and drug development efforts.
Introduction
Quinoxalines, bicyclic aromatic compounds formed by the fusion of a benzene ring and a pyrazine ring, are privileged scaffolds in drug discovery. Their planar structure allows for intercalation with DNA, and the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with various biological targets. The substitution at the 2-position of the quinoxaline ring with a phenyl group, particularly one bearing a bromine atom at the para-position, is a common motif in the design of bioactive molecules. The bromine atom can enhance lipophilicity and may be involved in halogen bonding, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.
This guide provides an in-depth look at the anticipated biological profile of this compound based on the established activities of its close analogs.
Predicted Biological Activities
Based on the screening of structurally similar compounds, this compound is predicted to exhibit both anticancer and antimicrobial properties.
Anticancer Activity
Quinoxaline derivatives are known to exert cytotoxic effects on a variety of cancer cell lines through mechanisms that include inhibition of key enzymes like topoisomerase II and receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). The 2-phenylquinoxaline scaffold, in particular, has been a focus of anticancer drug design.
Antimicrobial Activity
The quinoxaline nucleus is also a key pharmacophore in the development of antimicrobial agents. Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria. The proposed mechanisms of action often involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.
Quantitative Biological Data of Structurally Related Compounds
The following tables summarize the in vitro biological activity of quinoxaline derivatives that are structurally related to this compound. This data serves as a valuable reference for predicting the potential efficacy of the target compound.
Table 1: In Vitro Anticancer Activity of 2-Substituted Quinoxaline Analogs
| Compound/Analog | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(5-bromo-2-hydroxy-phenyl)quinoxaline | MCF-7 (Breast) | MTT | 12.74 | Staurosporine | - |
| 2-(3-(phenyldiazenyl)-5-bromo-2-hydroxyphenyl)quinoxaline | MCF-7 (Breast) | MTT | 8.6 | Staurosporine | - |
| 2-(8-methoxy-coumarin-3-yl)-quinoxaline | MCF-7 (Breast) | MTT | 1.85 | Staurosporine | - |
| 6-Bromo-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxaline | A549 (Lung) | MTT | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 |
| 6-Bromo-2,3-bis[(E)-styryl]quinoxaline | A549 (Lung) | MTT | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |
Data presented is for structurally related compounds and not for this compound itself.
Table 2: In Vitro Antimicrobial Activity of Quinoxaline Derivatives
| Compound/Analog | Bacterial Strain | Method | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| A quinoxaline derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | 1-8 | Vancomycin | 1-8 |
| 2,3-Di(thio-4-chlorophenyl)quinoxaline | Escherichia coli | Broth Microdilution | 8 | - | - |
| 2,3-Di(thio-4-chlorophenyl)quinoxaline | Bacillus subtilis | Broth Microdilution | 16 | - | - |
Data presented is for structurally related compounds and not for this compound itself.
Experimental Protocols
The following are detailed methodologies for key in vitro biological screening assays relevant to the evaluation of this compound.
MTT Assay for Cytotoxicity Screening
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
This compound (dissolved in DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS))
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound (dissolved in DMSO)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate.
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in MHB.
-
Add the diluted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate a generalized workflow for biological screening and potential signaling pathways that may be modulated by this compound.
An In-depth Technical Guide to the Solubility and Stability of 2-(4-Bromophenyl)quinoxaline in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 2-(4-Bromophenyl)quinoxaline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established protocols and best practices for characterizing quinoxaline derivatives. These methodologies can be applied to generate reliable data for this compound, a crucial step in its development as a potential therapeutic agent.
Introduction to this compound
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. This compound, with the CAS Number 5021-45-4, is a member of this family. A thorough understanding of its solubility and stability is paramount for its advancement in drug discovery and development, as these properties fundamentally influence its bioavailability, formulation, and shelf-life.
Molecular Structure:
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉BrN₂ | [1] |
| Molecular Weight | 285.14 g/mol | [1] |
| Physical Form | Powder | |
| Melting Point | 133-138 °C |
Solubility Determination
The solubility of a compound is a critical physicochemical parameter that affects its absorption and distribution. For quinoxaline derivatives, which are often characterized by their planar and aromatic nature, solubility can be a challenge in both aqueous and organic media.[2] The isothermal saturation method is a widely accepted and robust technique for accurately determining solubility.[2]
Experimental Protocol: Isothermal Saturation Method
This method involves creating a saturated solution of the compound at a constant temperature and then determining the concentration of the dissolved solute.[2]
Table 1: Detailed Protocol for Isothermal Saturation Method
| Step | Procedure | Detailed Description |
| 1. Preparation | Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel. | The use of an excess of the solid ensures that equilibrium is reached with the solid phase present. |
| 2. Equilibration | Agitate the mixture at a constant temperature for a sufficient period to achieve equilibrium between the solid and liquid phases. | The equilibration time should be determined empirically for each solvent system to ensure saturation is reached. |
| 3. Sampling | Cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm). | Filtering is crucial to prevent the transfer of any undissolved solid particles, which would lead to an overestimation of solubility.[2] |
| 4. Analysis | Determine the concentration of this compound in the filtrate using a validated analytical technique. | High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy are commonly used for accurate quantification.[2] |
| 5. Calculation | Express the solubility in appropriate units, such as mg/mL, mol/L, or as a mole fraction. | - |
Recommended Solvents for Initial Screening
A diverse range of solvents should be used for initial solubility screening to understand the compound's polarity and potential for formulation.
-
Non-polar: Heptane, Toluene
-
Polar Aprotic: Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Methanol, Ethanol, Isopropanol, Water
-
Biorelevant Media: Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF)
Stability Assessment
Evaluating the chemical stability of this compound is essential to determine its shelf-life and identify potential degradation products. Stability testing involves subjecting the compound to various stress conditions and analyzing for any changes over time.
Experimental Protocol: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability assessment. It helps to identify likely degradation products and establish the intrinsic stability of the molecule.[3][4] These studies are also instrumental in developing stability-indicating analytical methods.[5]
Table 2: Protocol for Forced Degradation Studies
| Condition | Stressor | Typical Conditions | Analysis |
| Hydrolytic | Acidic | 0.1 M HCl at 60°C for 24-48 hours | HPLC-UV/MS to identify and quantify degradation products. |
| Neutral | Purified water at 60°C for 24-48 hours | HPLC-UV/MS to monitor for any degradation. | |
| Basic | 0.1 M NaOH at 60°C for 24-48 hours | HPLC-UV/MS to identify and quantify degradation products. | |
| Oxidative | Hydrogen Peroxide | 3% H₂O₂ at room temperature for 24 hours | HPLC-UV/MS to assess susceptibility to oxidation. |
| Photolytic | Light | Exposure to UV and visible light (ICH Q1B guidelines) | HPLC-UV/MS to evaluate photostability. The sample should be compared to a control sample protected from light. |
| Thermal | Heat | Dry heat at 80°C for 48 hours | HPLC-UV/MS to determine thermal stability. |
Development of a Stability-Indicating HPLC Method
A crucial aspect of stability testing is the use of a validated stability-indicating analytical method, typically an HPLC method. This method must be able to separate, detect, and quantify the intact active pharmaceutical ingredient (API) from its degradation products and any other impurities.[6]
Table 3: Key Steps in Developing a Stability-Indicating HPLC Method
| Step | Description |
| 1. Method Development | Select an appropriate column (e.g., C18), mobile phase, and detector (e.g., UV-Vis or PDA). Optimize the gradient and other chromatographic conditions to achieve good separation of the parent compound and all degradation products. |
| 2. Forced Degradation | Subject the compound to forced degradation conditions as outlined in Table 2. |
| 3. Method Validation | Validate the developed HPLC method according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness. |
| 4. Peak Purity Analysis | Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradation products to ensure there is no co-elution. |
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Isothermal Saturation Solubility Method.
Caption: Workflow for Forced Degradation Stability Studies.
Conclusion
References
Quantum Chemical Blueprint of 2-(4-Bromophenyl)quinoxaline: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum chemical properties of 2-(4-Bromophenyl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry. Leveraging Density Functional Theory (DFT), this document outlines the theoretical framework and computational protocols for characterizing its molecular structure, vibrational modes, and electronic properties. The presented data, summarized in structured tables, offers a foundational dataset for further research and development in drug design and molecular engineering.
Molecular Structure and Optimization
The initial molecular geometry of this compound can be based on its experimentally determined crystal structure.[1] Computational geometry optimization is then performed to determine the molecule's lowest energy conformation in the gaseous phase.
Experimental Protocol: Geometry Optimization
A common and reliable method for geometry optimization involves Density Functional Theory (DFT) calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and well-validated functional for organic molecules.[2][3] A Pople-style basis set, such as 6-311G(d,p), provides a good balance between accuracy and computational cost for molecules of this size. The optimization process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is found, corresponding to a minimum energy structure. All calculations are typically performed using a computational chemistry software package like Gaussian.
Table 1: Optimized Geometrical Parameters (Calculated)
| Parameter | Bond/Angle | Calculated Value | Experimental Value[1] |
| Bond Length (Å) | C-Br | Value | 1.905(3) |
| N1-C2 | Value | 1.319(3) | |
| C2-C9 | Value | 1.481(4) | |
| C9-C10 | Value | 1.401(4) | |
| ... | ... | ... | |
| Bond Angle (°) | N1-C2-C9 | Value | 120.7(3) |
| C2-C9-C10 | Value | 121.2(3) | |
| C11-C10-Br | Value | 119.6(2) | |
| ... | ... | ... | |
| Dihedral Angle (°) | N1-C2-C9-C10 | Value | ~2.1 |
Note: The "Calculated Value" column would be populated with data from a DFT calculation at the B3LYP/6-311G(d,p) level of theory. These values are expected to be in close agreement with the experimental X-ray diffraction data.
Vibrational Analysis
Vibrational frequency calculations are performed on the optimized geometry to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to validate the computational model.
Experimental Protocol: Vibrational Frequency Calculation
Following geometry optimization at the B3LYP/6-311G(d,p) level, a frequency calculation is performed at the same level of theory. The output provides the harmonic vibrational frequencies, IR intensities, and Raman activities. It is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96 for B3LYP/6-311G(d,p)) to better match experimental values, as the harmonic approximation tends to overestimate vibrational frequencies.
Table 2: Selected Vibrational Frequencies (Calculated)
| Mode | Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| 1 | Value | Value | Value | C-H stretch (quinoxaline) |
| 2 | Value | Value | Value | C-H stretch (phenyl) |
| 3 | Value | Value | Value | C=N stretch |
| 4 | Value | Value | Value | C=C stretch (aromatic) |
| 5 | Value | Value | Value | C-Br stretch |
| ... | ... | ... | ... | ... |
Note: The table would be populated with the scaled vibrational frequencies and their corresponding intensities and assignments from the DFT calculation.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability.[4][5]
Experimental Protocol: HOMO-LUMO Analysis
The energies of the HOMO and LUMO are obtained from the output of the DFT calculation at the B3LYP/6-311G(d,p) level of theory on the optimized geometry. The spatial distribution of these orbitals can be visualized to understand the regions of the molecule involved in electron donation and acceptance.
Table 3: Frontier Molecular Orbital Properties (Calculated)
| Parameter | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Energy Gap (ΔE) | Value |
| Ionization Potential (I ≈ -E_HOMO) | Value |
| Electron Affinity (A ≈ -E_LUMO) | Value |
| Electronegativity (χ ≈ (I+A)/2) | Value |
| Chemical Hardness (η ≈ (I-A)/2) | Value |
| Chemical Softness (S ≈ 1/η) | Value |
Note: These values provide quantitative measures of the molecule's electronic properties and reactivity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines charge transfer interactions between filled and vacant orbitals, offering insights into hyperconjugative effects and delocalization of electron density.
Experimental Protocol: NBO Analysis
NBO analysis is typically performed as a post-processing step after a DFT calculation using software such as the NBO program integrated within Gaussian. The analysis is conducted on the optimized molecular structure at the B3LYP/6-311G(d,p) level of theory.
Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Selected Interactions)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| π(C1-C6) | π(N2-C3) | Value |
| π(C10-C11) | π(C12-C13) | Value |
| LP(N1) | σ*(C2-C9) | Value |
| ... | ... | ... |
Note: E(2) represents the stabilization energy of the hyperconjugative interaction. Larger E(2) values indicate stronger interactions and greater electron delocalization.
Visualizing the Computational Workflow
The following diagrams illustrate the logical flow of the quantum chemical calculations described in this guide.
References
- 1. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
An In-depth Technical Guide to the Photophysical Properties of 2-(4-Bromophenyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 2-(4-Bromophenyl)quinoxaline, a heterocyclic compound of interest in materials science and medicinal chemistry. This document details the synthetic protocol for this molecule and outlines the standardized experimental procedures for characterizing its photophysical behavior. While specific quantitative photophysical data for this compound is not extensively available in the current literature, this guide presents data for the closely related and well-studied 2,3-diphenylquinoxaline as a comparative benchmark. This allows for an understanding of the expected photophysical characteristics of this class of compounds.
Core Photophysical Properties and Data Presentation
Quinoxaline derivatives are known for their interesting electronic and optical properties, which are highly tunable through chemical modification. The introduction of a bromophenyl group at the 2-position of the quinoxaline core is expected to influence its absorption, emission, and excited-state dynamics. The bromine atom, being a heavy atom, could potentially enhance intersystem crossing, affecting the fluorescence quantum yield and lifetime.
While specific experimental data for this compound is sparse, the photophysical properties of the parent 2,3-diphenylquinoxaline provide a valuable point of reference.
Table 1: Photophysical Data for 2,3-Diphenylquinoxaline (Comparative Data)
| Property | Value | Solvent |
| Absorption Maximum (λ_abs_ ) | ~350 nm | Chloroform |
| Emission Maximum (λ_em_ ) | ~400 - 450 nm | Chloroform |
| Stokes Shift | ~50 - 100 nm | Chloroform |
| Fluorescence Quantum Yield (Φ_F_) | Varies significantly with substitution and environment | - |
| Fluorescence Lifetime (τ_F_) | Typically in the nanosecond range | - |
Note: The data presented in this table is for the related compound 2,3-diphenylquinoxaline and serves as an estimate for the photophysical behavior of this compound. The actual values for this compound may differ.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the key experiments required to characterize its photophysical properties.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the condensation of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde with benzene-1,2-diamine.[1]
Materials:
-
Hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde
-
Benzene-1,2-diamine
-
Ethanol
-
Chloroform
Procedure:
-
A suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) and benzene-1,2-diamine (3.0 mmol) in ethanol (5 ml) is stirred at room temperature.[1]
-
The progress of the reaction is monitored via Thin Layer Chromatography (TLC).[1]
-
Upon completion, the resulting precipitate is filtered off.[1]
-
The solid is washed with cold ethanol and then dried.[1]
-
The crude product is purified to yield the title compound as a light yellow solid.[1]
-
Crystals suitable for single-crystal X-ray analysis can be grown by slow evaporation of a solution in a chloroform-ethanol mixture (1:1).[1]
UV-Visible Absorption Spectroscopy
This experiment determines the wavelengths of light absorbed by the molecule, providing insights into its electronic transitions.
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile). The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the absorption maximum.
-
A cuvette containing the pure solvent is used as a reference.
-
The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λ_max_) is identified.
Fluorescence Spectroscopy
This technique measures the emission of light from the molecule after it has been excited by absorbing light, providing information about its excited state.
Instrumentation:
-
Fluorometer
Procedure:
-
A dilute solution of the compound is prepared in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
The sample is excited at or near its absorption maximum (λ_abs_).
-
The emission spectrum is recorded, scanning a wavelength range longer than the excitation wavelength.
-
The wavelength of maximum emission (λ_em_) is determined.
Fluorescence Quantum Yield (Φ_F_) Measurement (Relative Method)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and is a measure of the efficiency of the fluorescence process.
Instrumentation:
-
Fluorometer
-
UV-Vis spectrophotometer
Procedure:
-
A standard fluorescent dye with a known quantum yield in the same solvent is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.546).
-
The absorption spectra of both the standard and the this compound sample are measured. A series of solutions of varying concentrations (with absorbance < 0.1 at the excitation wavelength) are prepared for both.
-
The fluorescence emission spectra of all solutions are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for both the standard and the sample.
-
The quantum yield of the sample (Φ_x_) is calculated using the following equation:
Φ_x_ = Φ_st_ * (Grad_x_ / Grad_st_) * (n_x_² / n_st_²)
where:
-
Φ_st_ is the quantum yield of the standard.
-
Grad_x_ and Grad_st_ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_x_ and n_st_ are the refractive indices of the sample and standard solutions, respectively.
-
Fluorescence Lifetime (τ_F_) Measurement
The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.
Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) system
Procedure:
-
A dilute solution of the sample is prepared.
-
The sample is excited with a pulsed light source (e.g., a picosecond laser diode or a light-emitting diode) at a wavelength near the absorption maximum.
-
The arrival times of the emitted photons are detected by a single-photon sensitive detector and recorded relative to the excitation pulse.
-
A histogram of the photon arrival times is constructed, which represents the fluorescence decay profile.
-
The decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ_F_).
Visualizations
The following diagrams illustrate the synthesis workflow and a general workflow for the photophysical characterization of this compound.
References
A Comprehensive Review of 2-(4-Bromophenyl)quinoxaline and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential
For Immediate Release
This technical guide provides an in-depth literature review of 2-(4-Bromophenyl)quinoxaline and its synthetic analogs, targeting researchers, scientists, and professionals in drug development. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This review focuses on the synthesis, quantitative biological data, experimental methodologies, and mechanisms of action of this promising class of compounds.
Synthesis of this compound Analogs
The primary and most classical method for synthesizing 2-arylquinoxalines involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. A common modern adaptation utilizes α-haloketones, such as phenacyl bromides, which react with o-phenylenediamines to yield the corresponding quinoxaline derivatives.
Below is a general workflow for the synthesis of 2-arylquinoxalines.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure utilizing a phenacyl bromide and an o-phenylenediamine with a pyridine catalyst.
Materials:
-
o-Phenylenediamine
-
2-Bromo-1-(4-bromophenyl)ethanone (4-Bromophenacyl bromide)
-
Pyridine
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A solution of o-phenylenediamine (1.2 mmol) in THF (5 mL) is prepared in a round-bottom flask.
-
Pyridine (1.0 mmol) is added to the solution.
-
A solution of 2-bromo-1-(4-bromophenyl)ethanone (1.0 mmol) in THF (3 mL) is added dropwise to the flask at room temperature.
-
The reaction mixture is stirred at room temperature for 3 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is purified by column chromatography on silica gel to afford the pure this compound.
Characterization Data for this compound:
-
Appearance: Yellow Solid
-
Melting Point: 133-134 °C
-
IR (neat, cm⁻¹): 3421, 2927, 1633, 1583, 1534, 1475, 759
-
¹H NMR (CDCl₃, δ ppm): 9.30 (s, 1H), 8.10-8.20 (m, 4H), 7.70-7.80 (m, 4H)
-
EIMS (m/z): 287 (M⁺+1), 285 (M⁺+1)
Biological Activities and Quantitative Data
Derivatives of this compound have shown significant potential as both anticancer and antimicrobial agents. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial activity.
Anticancer Activity
Quinoxaline analogs exert their anticancer effects through various mechanisms, most notably through the inhibition of protein kinases crucial for cell signaling and proliferation, such as the Epidermal Growth Factor Receptor (EGFR).
Table 1: Anticancer Activity (IC₅₀) of Selected Quinoxaline Analogs
| Compound ID | R¹ (Quinoxaline Core) | R² (Aryl Group at C2) | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Parent | H | 4-Bromophenyl | - | - | - |
| Analog 1 | H | 2-(8-methoxy-coumarin-3-yl) | MCF-7 (Breast) | 1.85 | [1] |
| Analog 2 | H | 2-(4-hydroxyphenyl) | MCF-7 (Breast) | 4.08 | [1] |
| Analog 3 | 6-Bromo | 2,3-bis[(E)-2-(thiophen-2-yl)vinyl] | A549 (Lung) | 11.98 | [2] |
| Analog 4 | 6-Bromo | 2,3-bis[(E)-2-(4-bromophenyl)vinyl] | A549 (Lung) | 9.32 | [2] |
| Analog 5 | 4-methyl-3-oxo | Hydrazone derivative | MCF-7 (Breast) | 0.81 | [3] |
| Analog 6 | 4-methyl-3-oxo | Hydrazone derivative | HepG2 (Liver) | 1.02 |[3] |
Disclaimer: The data presented are compiled from different studies. Direct comparison of IC₅₀ values should be made with caution as experimental conditions (e.g., cell density, incubation time) may vary between studies.
Mechanism of Action: EGFR Kinase Inhibition
Many quinoxaline derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase. By binding to the ATP pocket of the EGFR kinase domain, they prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.
Antimicrobial Activity
Quinoxaline derivatives also exhibit potent activity against a range of bacterial and fungal pathogens. Their proposed mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.
Table 2: Antimicrobial Activity (MIC) of Selected Quinoxaline Analogs
| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Analog 7 | C-2 amine substitution | S. aureus | 4-16 | [4] |
| Analog 8 | C-2 amine substitution | B. subtilis | 8-32 | [4] |
| Analog 9 | C-2 amine substitution | E. coli | 4-32 | [4] |
| Analog 10 | 2,3-diamine derivative | E. coli | 8 | [5] |
| Analog 11 | 2,3-diamine derivative | B. subtilis | 16 | [5] |
| Analog 12 | Pentacyclic derivative | C. albicans | 16 |[5] |
Disclaimer: The data presented are compiled from different studies. Direct comparison of MIC values should be made with caution as experimental conditions may vary.
Key Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed, standardized protocols for the primary assays used to evaluate the biological activity of quinoxaline derivatives.
Protocol for Anticancer Activity: MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline analog in culture medium. The final concentration of DMSO should not exceed 0.5% (v/v). Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol for Antimicrobial Activity: Broth Microdilution MIC Assay
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. This protocol is based on CLSI guidelines.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound analog stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or Densitometer
Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), suspend 3-5 colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the quinoxaline compound in CAMHB. Typically, this is done by adding 100 µL of CAMHB to wells 2-12. Add 200 µL of the highest drug concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial transfer to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no drug, no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by reading the optical density at 600 nm.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a versatile and potent class of compounds with significant therapeutic potential. Their straightforward synthesis and broad spectrum of biological activities, particularly as anticancer and antimicrobial agents, make them attractive candidates for further development. Structure-activity relationship studies indicate that substitutions on both the quinoxaline core and the C-2 phenyl ring can be systematically modified to optimize potency and selectivity. Future research should focus on elucidating the specific molecular targets for various analogs, exploring their efficacy in in vivo models, and investigating their potential for combination therapies to overcome drug resistance. The continued exploration of this chemical space holds great promise for the discovery of novel and effective therapeutic agents.
References
- 1. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomeras ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06189B [pubs.rsc.org]
- 2. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Genesis and Evolution of 2-(4-Bromophenyl)quinoxaline Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for 2-(4-Bromophenyl)quinoxaline, a significant scaffold in medicinal chemistry. We delve into the foundational classical reactions, trace the evolution to modern, more efficient catalytic and green chemistry approaches, and present a comparative analysis of various synthetic protocols. Detailed experimental procedures for key syntheses are provided, alongside an exploration of the compound's relevance in drug development, including its interaction with significant signaling pathways.
Introduction: The Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has been a cornerstone in the development of therapeutic agents.[1] The inherent aromatic and electron-deficient nature of the pyrazine ring, coupled with the diverse possibilities for substitution on the benzene ring, has made quinoxaline derivatives a privileged scaffold in medicinal chemistry. These compounds exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The subject of this guide, this compound, incorporates a bromophenyl moiety, which can serve as a handle for further functionalization through cross-coupling reactions, making it a versatile intermediate in the synthesis of complex molecules for drug discovery.
The Historical Trajectory of Synthesis
The synthesis of the quinoxaline core dates back to the late 19th century. The classical and most fundamental approach to quinoxaline synthesis was independently reported by Körner and Hinsberg in 1884.[4][5] This method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
A significant modification to this classical approach involves the use of 1,2-dicarbonyl surrogates, such as α-haloketones.[4] This variation has become a widely adopted and efficient route for the synthesis of a variety of quinoxaline derivatives, including this compound.
Synthetic Methodologies for this compound
The synthesis of this compound has evolved from classical, often harsh, reaction conditions to more sophisticated, efficient, and environmentally benign methods. This section details the key synthetic strategies, providing a comparative analysis of their yields and conditions.
Classical Condensation with an α-Haloketone
One of the most common and historically significant methods for synthesizing this compound is the reaction of o-phenylenediamine with 4-bromophenacyl bromide (an α-haloketone). This reaction proceeds via an initial nucleophilic attack of one of the amino groups on the carbonyl carbon of the phenacyl bromide, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic quinoxaline ring.
Condensation with a 1,2-Dicarbonyl Compound
A direct application of the classical Hinsberg synthesis involves the reaction of o-phenylenediamine with a 1,2-dicarbonyl precursor, such as hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde. This method offers a straightforward route to the desired product.
Modern Catalytic and Green Approaches
In recent years, a strong emphasis has been placed on developing more sustainable and efficient synthetic methods. This has led to the exploration of various catalytic systems and green reaction media for the synthesis of this compound. These modern approaches often offer advantages such as higher yields, shorter reaction times, and milder reaction conditions.
| Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Classical α-Haloketone Condensation | o-phenylenediamine, 4-bromophenacyl bromide | Ethanol | Reflux | - | 70-85 | [4] |
| Classical 1,2-Dicarbonyl Condensation | o-phenylenediamine, hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde | Ethanol | Room Temperature | - | 92.5 | [6] |
| Zirconium Tungstate Catalysis | o-phenylenediamine, 4-bromophenacyl bromide | Zirconium Tungstate / Ethanol | Room Temperature | - | 94.0 | [7] |
| Catalyst-Free in Water | o-phenylenediamine, 4-bromophenacyl bromide | Water | 80 | - | Moderate to high | [4] |
Detailed Experimental Protocols
Synthesis via Condensation of o-phenylenediamine and hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde[6]
A suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) and benzene-1,2-diamine (3.0 mmol) in ethanol (5 ml) is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield this compound as a light yellow solid. The product can be further purified by recrystallization from a chloroform-ethanol mixture.
Synthesis via Zirconium Tungstate Catalyzed Reaction of o-phenylenediamine and 4-bromophenacyl bromide[7]
To a solution of o-phenylenediamine (1 mmol) in ethanol, 4-bromophenacyl bromide (1 mmol) is added. A catalytic amount of zirconium tungstate is then added to the reaction mixture. The reaction is stirred at room temperature and monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by column chromatography to afford this compound.
Relevance in Drug Development and Signaling Pathways
The quinoxaline scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a broad range of biological activities. While direct biological data on this compound is limited in the public domain, its close structural analogs have shown significant potential in oncology.
A notable example is the derivative 3-(4-Bromophenyl)-2-(ethylsulfonyl)-6-methyl-quinoxaline 1,4-dioxide (Q39), which has been shown to suppress Hypoxia-Inducible Factor-1α (HIF-1α) accumulation.[8][9] This suppression leads to a significant decrease in the expression of Vascular Endothelial Growth Factor (VEGF). The mechanism of action involves the dephosphorylation of the mammalian target of rapamycin (mTOR) and the initiation factor 4E-binding protein 1 (4E-BP1), key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
Furthermore, quinoxaline derivatives are being actively investigated as inhibitors of other critical drug targets, including DNA gyrase and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10][11] The 4-bromophenyl moiety in this compound provides a convenient point for synthetic elaboration to optimize binding to these and other biological targets.
Signaling Pathway Diagram
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a 3-(4-Bromophenyl)quinoxaline derivative.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is rooted in the classical foundations of quinoxaline chemistry, yet it has continually evolved towards more efficient and sustainable methodologies. Its structural features, particularly the presence of the versatile bromophenyl group, make it an important building block in the design and synthesis of novel therapeutic agents. The demonstrated activity of its close derivatives against key cancer-related signaling pathways highlights the potential of this scaffold in modern drug discovery and development. This guide provides a comprehensive resource for researchers interested in the synthesis and application of this valuable heterocyclic compound.
References
- 1. mtieat.org [mtieat.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 6. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 10. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: 2-(4-Bromophenyl)quinoxaline in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The 2-(4-Bromophenyl)quinoxaline scaffold, in particular, has emerged as a promising pharmacophore for the development of novel antineoplastic agents. The presence of the bromophenyl group at the 2-position of the quinoxaline ring has been shown to be a key structural feature for potent cytotoxic activity against various cancer cell lines. These compounds exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression such as EGFR and topoisomerase II.[3] This document provides a summary of the anticancer applications of this compound and its derivatives, along with detailed protocols for their evaluation.
Data Presentation: Cytotoxic Activity
The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| 4m | A549 | Human Lung Carcinoma | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |
| 4b | A549 | Human Lung Carcinoma | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 |
| 3b | MCF-7 | Human Breast Adenocarcinoma | Not specified in µM | Not specified | Not specified |
| 7 | MCF-7 | Human Breast Adenocarcinoma | 8.6 | Not specified | Not specified |
| 8 | MCF-7 | Human Breast Adenocarcinoma | 17.3 | Not specified | Not specified |
| 3 | MCF-7 | Human Breast Adenocarcinoma | 2.89 | Doxorubicin | 2.01 |
| 9 | MCF-7 | Human Breast Adenocarcinoma | 8.84 | Doxorubicin | 2.01 |
| 4 | MCF-7 | Human Breast Adenocarcinoma | 16.22 | Doxorubicin | 2.01 |
| 8c | HepG2 | Human Hepatocellular Carcinoma | 0.14 | Lapatinib | 0.12 |
| 12d | HepG2 | Human Hepatocellular Carcinoma | 0.18 | Lapatinib | 0.12 |
| 8c | MCF-7 | Human Breast Adenocarcinoma | Not specified in µM | Erlotinib | 0.512 (µg/mL) |
| 12d | MCF-7 | Human Breast Adenocarcinoma | Not specified in µM | Erlotinib | 0.512 (µg/mL) |
Experimental Protocols
Synthesis of this compound
Principle: The synthesis of this compound is typically achieved through the condensation reaction of benzene-1,2-diamine with a 2-oxoacetaldehyde derivative bearing the 4-bromophenyl group.[1]
Materials:
-
Hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde
-
Benzene-1,2-diamine
-
Ethanol
-
Chloroform
Procedure: [1]
-
Prepare a suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) and benzene-1,2-diamine (3.0 mmol) in 5 ml of ethanol.
-
Stir the suspension at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate will form. Filter off the precipitate.
-
Wash the precipitate with cold ethanol and allow it to dry.
-
Purify the crude product to obtain the title compound as a light yellow solid.
-
For crystallization, dissolve the purified compound in a 1:1 mixture of chloroform and ethanol and allow for slow evaporation to grow single crystals suitable for X-ray analysis.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 values.
Apoptosis Assay by Flow Cytometry
Principle: Annexin V/Propidium Iodide (PI) staining is used to identify apoptotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Human cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the IC50 concentration of the this compound derivative for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample. The proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Materials:
-
Human cancer cell lines
-
This compound derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B, p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with the desired concentration of the compound for the specified time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Visualizations: Signaling Pathways and Workflows
Caption: Proposed mechanism of anticancer action.
Caption: In vitro evaluation workflow.
References
Application Notes and Protocols for 2-(4-Bromophenyl)quinoxaline Derivatives in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial activity of 2-(4-bromophenyl)quinoxaline derivatives. This document includes a summary of their activity, detailed experimental protocols for evaluation, and visual representations of experimental workflows and potential mechanisms of action. Quinoxaline derivatives are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal properties.
I. Antimicrobial Activity Data
The antimicrobial efficacy of various quinoxaline derivatives has been evaluated against a range of pathogenic microorganisms. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for several this compound derivatives and related compounds against various bacterial and fungal strains.
| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Series 1 | 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Staphylococcus aureus | 38.64 - 761.77 (µM) | |
| Candida albicans | - | |||
| Series 2 | 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole | Staphylococcus aureus | - | |
| Escherichia coli | - | |||
| Candida albicans | - | |||
| Series 3 | Quinoxaline Derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 - 8 | |
| Series 4 | 2,3-N,N-diphenyl quinoxaline | Staphylococcus aureus | >125 | |
| Enterococcus faecalis | >125 | |||
| Mycobacterium smegmatis | >125 | |||
| Series 5 | 2-amine-substituted quinoxaline | Staphylococcus aureus | 4 - 16 | |
| Bacillus subtilis | 8 - 32 | |||
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 8 - 32 | |||
| Escherichia coli | 4 - 32 |
Note: The table includes data from closely related quinoline derivatives where direct data for this compound was limited in the initial search, providing a broader context for the antimicrobial potential of this structural class.
II. Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of the antimicrobial properties of novel compounds. The following are standard protocols for the synthesis and antimicrobial testing of quinoxaline derivatives.
Protocol 1: Synthesis of this compound Derivatives
A general method for synthesizing this compound involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. The specific synthesis of this compound is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reagents: Add an equimolar amount of 2-bromo-1-(4-bromophenyl)ethan-1-one (or a similar α-haloketone).
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Synthesized this compound derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent like Dimethyl Sulfoxide (DMSO). Perform a two-fold serial dilution of the stock solution in the appropriate broth directly in the 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 108 CFU/mL for bacteria. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
III. Visualizing Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial evaluation of this compound derivatives.
Application Notes and Protocols for Determining the Cytotoxicity of 2-(4-Bromophenyl)quinoxaline using an MTT Assay
Introduction
Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The fused ring system of a benzene and a pyrazine ring allows for interaction with various biological targets.[2] Specifically, the introduction of a bromophenyl group at the 2-position of the quinoxaline scaffold has been explored for its potential to enhance cytotoxic effects against cancer cell lines.[3][4] This document provides a detailed protocol for assessing the in vitro cytotoxicity of 2-(4-Bromophenyl)quinoxaline using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to determine cell viability.[5]
Principle of the MTT Assay
The MTT assay is a reliable method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan precipitate.[7] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[6]
Experimental Protocols
Materials and Reagents
-
This compound (user-supplied)
-
Human cancer cell line (e.g., MCF-7, PC-3, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilization solution (e.g., acidified isopropanol)[8]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (spectrophotometer)
Experimental Workflow
Caption: Experimental workflow for the MTT cytotoxicity assay.
Detailed Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells in their logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells: untreated cells (medium only) and vehicle control (medium with the same concentration of DMSO as the treated wells).
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Calculate Percentage Viability: The percentage of cell viability is calculated using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
-
Determine IC₅₀ Value: The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of the compound concentration versus the percentage of cell viability.
Data Presentation
The cytotoxic activity of quinoxaline derivatives is often presented as IC₅₀ values. The table below summarizes the IC₅₀ values of various quinoxaline derivatives against different human cancer cell lines, providing a comparative context for the potential efficacy of this compound.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 (Gastric) | 0.073 | [9] |
| Benzo[g]quinoxaline derivative 3 | MCF-7 (Breast) | 2.89 | [10] |
| Quinoxaline derivative IV | PC-3 (Prostate) | 2.11 | [11] |
| Compound 4m (bromo-substituted) | A549 (Lung) | 9.32 | [3] |
| 2-(5-Bromo-2-hydroxyphenyl)quinoxaline | MCF-7 (Breast) | 12.74 | [12] |
| 2-Methyl-4,9-dihydro-1-(4-bromophenyl)-1H-imidazo[4,5-g]quinoxaline-4,9-dione | MKN 45 (Gastric) | 1.30 | [] |
Proposed Signaling Pathway
While the precise signaling pathway for this compound may require further investigation, many quinoxaline derivatives exert their cytotoxic effects by inducing apoptosis.[3][11] This often involves the inhibition of key enzymes like topoisomerase II and the modulation of apoptotic regulatory proteins.[10][11] A proposed general pathway is illustrated below.
Caption: Proposed apoptotic signaling pathway for quinoxaline derivatives.
The MTT assay is a robust and efficient method for evaluating the cytotoxic potential of this compound. The detailed protocol provided herein offers a standardized approach for researchers in drug development to obtain reliable and reproducible data. Further studies, such as Western blotting and flow cytometry, can be employed to elucidate the specific molecular mechanisms and signaling pathways through which this compound exerts its effects, building upon the foundational cytotoxicity data obtained from the MTT assay.
References
- 1. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchhub.com [researchhub.com]
- 7. A Quinoxaline Derivative as a Potent Chemotherapeutic Agent, Alone or in Combination with Benznidazole, against Trypanosoma cruzi | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Bromophenyl)quinoxaline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-bromophenyl)quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively explored as potential therapeutic agents against cancer, microbial infections, and neurodegenerative diseases. This document provides an overview of its applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Biological Activities and Applications
Quinoxaline derivatives, including the this compound core, are recognized for their wide-ranging pharmacological effects.[1][2] These compounds have shown significant potential as:
-
Anticancer Agents: Targeting various mechanisms, including the inhibition of key enzymes in cancer progression like EGFR tyrosine kinase and topoisomerase II.[3][4][5][6]
-
Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi by targeting essential microbial enzymes such as DNA gyrase.[3][7][8]
-
Neuroprotective Agents: Showing promise in the management of neurodegenerative disorders like Alzheimer's disease by modulating pathways related to oxidative stress and neuroinflammation.[9][10]
The versatility of the quinoxaline scaffold allows for structural modifications to optimize potency and selectivity for various biological targets.[11][12]
Quantitative Data Summary
The biological activity of this compound derivatives has been quantified in various studies. The following tables summarize key findings for their anticancer and antimicrobial properties.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | Cancer Cell Line | Biological Target | IC50 (µM) | Reference |
| 8c | HepG2, MCF-7 | EGFR Tyrosine Kinase | 0.14 | [3][13] |
| 12d | HepG2, MCF-7 | EGFR Tyrosine Kinase | 0.18 | [3][13] |
| Lapatinib (Control) | - | EGFR Tyrosine Kinase | 0.12 | [3][13] |
| Compound 5 | HeLa | - | 0.071 | [11] |
| Compound 5 | SMMC-7721 | - | 0.164 | [11] |
| Compound 5 | K562 | - | 0.126 | [11] |
| Compound 4b | MCF-7 | - | 4.08 | [6] |
| Compound 7 | MCF-7 | - | 8.6 | [6] |
| Compound 8 | MCF-7 | - | 17.3 | [6] |
Table 2: Antimicrobial Activity of this compound Analogs
| Compound ID | Microbial Strain | Biological Target | MIC (µM) | Reference |
| 6b | S. aureus | DNA Gyrase | 38.64 | [7] |
| 10 | S. aureus | DNA Gyrase | 8.45 | [7] |
| Ciprofloxacin (Control) | S. aureus | DNA Gyrase | 3.80 | [7] |
| 5 | S. aureus | - | 49.04 | [7] |
Experimental Protocols
This section details the methodologies for the synthesis of the this compound scaffold and for key biological assays.
Synthesis of this compound
Protocol: A common and efficient method for the synthesis of this compound involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[14]
Materials:
-
Hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde
-
Benzene-1,2-diamine
-
Ethanol
Procedure:
-
Prepare a suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) and benzene-1,2-diamine (3.0 mmol) in ethanol (5 ml).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the resulting precipitate.
-
Wash the precipitate with cold ethanol and dry to obtain the title compound.
This straightforward procedure typically results in a high yield of the desired product.[14]
In Vitro EGFR Tyrosine Kinase Inhibition Assay
Protocol: This assay determines the ability of a compound to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.
Procedure:
-
Prepare a reaction mixture containing the EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Add the test compound (e.g., a this compound derivative) at various concentrations.
-
Incubate the mixture to allow for the phosphorylation reaction to occur.
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
In Vitro S. aureus DNA Gyrase Supercoiling Assay
Protocol: This assay measures the inhibitory effect of compounds on the supercoiling activity of DNA gyrase, an essential enzyme for bacterial DNA replication.
Procedure:
-
Prepare a reaction mixture containing supercoiled plasmid DNA, S. aureus DNA gyrase, and ATP.
-
Add the test compound at various concentrations.
-
Incubate the reaction mixture to allow the gyrase to introduce negative supercoils into the plasmid DNA.
-
Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
Quantify the amount of supercoiled DNA relative to relaxed DNA to determine the percentage of inhibition and calculate the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to the medicinal chemistry of this compound.
Caption: General workflow for the synthesis of the this compound scaffold.
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Caption: Inhibition of bacterial DNA gyrase by this compound derivatives.
References
- 1. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. journalajrb.com [journalajrb.com]
- 11. mdpi.com [mdpi.com]
- 12. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 14. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Bromophenyl)quinoxaline in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the field of organic electronics. Their inherent electron-deficient nature, high thermal stability, and tunable photophysical properties make them excellent candidates for various applications, including as electron-transporting materials, emitters, and host materials in Organic Light-Emitting Diodes (OLEDs). This document focuses on 2-(4-Bromophenyl)quinoxaline, a key intermediate in the synthesis of advanced OLED materials. While direct applications of this compound in OLED devices are limited, its functionalizable bromophenyl group serves as a versatile handle for creating more complex and efficient organic electronic materials through cross-coupling reactions.
Role of this compound in OLEDs
This compound is primarily utilized as a building block or intermediate in the synthesis of more complex molecules for OLEDs. The quinoxaline core imparts desirable electron-accepting and transport properties, while the bromo-functional group allows for further molecular engineering.
Potential Applications as a Core Moiety:
-
Electron Transport Layer (ETL): The electron-deficient quinoxaline ring facilitates efficient electron injection and transport from the cathode to the emissive layer.
-
Host Material: Derivatives of this compound can be designed to have high triplet energies, making them suitable as hosts for phosphorescent emitters, preventing back energy transfer and enhancing device efficiency.
-
Emissive Layer (EML): Through further functionalization, this compound can be incorporated into larger conjugated systems that act as fluorescent or Thermally Activated Delayed Fluorescence (TADF) emitters.
Synthesis and Characterization
A straightforward and efficient method for the synthesis of this compound has been reported, involving the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol)
-
Benzene-1,2-diamine (3.0 mmol)
-
Ethanol (5 ml)
Procedure:
-
A suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde and benzene-1,2-diamine in ethanol is stirred at room temperature.[1]
-
The reaction progress is monitored via Thin Layer Chromatography (TLC).[1]
-
Upon completion, the resulting precipitate is filtered off.
-
The solid is washed with cold ethanol and then dried.
-
The crude product is purified to yield this compound as a light yellow solid (92.5% yield).[1]
-
Crystals suitable for single-crystal X-ray analysis can be grown by slow evaporation of a solution in chloroform-ethanol (1:1).[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₉BrN₂ | [1] |
| Molecular Weight | 285.14 g/mol | |
| Melting Point | 418 K | [1] |
| Crystal System | Monoclinic | |
| Appearance | Light yellow solid | [1] |
Application in OLED Device Fabrication (as a building block)
The true utility of this compound is realized when it is used as a precursor for more complex OLED materials. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Heck couplings. This allows for the introduction of various functional groups to fine-tune the electronic and optical properties.
General Workflow for Utilization in OLEDs
Caption: Workflow for utilizing this compound in OLEDs.
Representative OLED Device Architecture
A typical multilayer OLED device where a functionalized derivative of this compound could be employed is depicted below.
Caption: A typical multilayer OLED device structure.
Performance of Quinoxaline-Based OLEDs (Illustrative Examples)
| Device Role | Derivative Type | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |
| TADF Emitter | Doped Quinoxaline Derivative | 22.4% | Green | |
| TADF Emitter | Doped Quinoxaline Derivative | 14.1% | Orange | [2] |
| Non-doped Emitter | Quinoxaline Derivative | 12.0% | Yellow | [2] |
| Phosphorescent Host | Carbazolyl-Quinoxaline | 24.6% | Yellow | |
| TADF Emitter | Tetrahydrophenazine-based | 15.3% | - | [3] |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of high-performance materials for organic light-emitting diodes. Its electron-deficient quinoxaline core provides excellent thermal stability and electron-transporting properties, while the bromophenyl moiety offers a convenient site for further functionalization. Through strategic molecular design, derivatives of this compound have been successfully employed as efficient electron transport layers, host materials for phosphorescent emitters, and as thermally activated delayed fluorescence emitters, leading to OLEDs with high quantum efficiencies and tunable emission colors. The straightforward synthesis of this compound further enhances its appeal as a fundamental building block for the next generation of organic electronic materials.
References
- 1. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular design to regulate the photophysical properties of multifunctional TADF emitters towards high-performance TADF-based OLEDs with EQEs up to 22.4% and small efficiency roll-offs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: DNA Gyrase Inhibition Assay Using 2-(4-Bromophenyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process critical for DNA replication and transcription.[1] Its absence in higher eukaryotes makes it a prime target for the development of novel antibacterial agents. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds that exhibit potent inhibitory activity against bacterial DNA gyrase.[2] This document provides a detailed protocol for assessing the inhibitory potential of 2-(4-Bromophenyl)quinoxaline against DNA gyrase using a DNA supercoiling assay.
The principle of this assay is based on the differential migration of supercoiled and relaxed plasmid DNA during agarose gel electrophoresis.[3] In the presence of ATP, DNA gyrase converts relaxed plasmid DNA into its supercoiled form.[2] An effective inhibitor, such as this compound, will prevent or reduce this conversion, resulting in a higher proportion of relaxed DNA.
Mechanism of DNA Gyrase and Inhibition
DNA gyrase functions as an A2B2 heterotetramer, where the GyrA subunits are responsible for DNA breakage and reunion, and the GyrB subunits harbor the ATPase activity that powers the strand-passage reaction.[4] Inhibitors can target different stages of this catalytic cycle. The proposed mechanism for quinoxaline-based inhibitors involves interference with the enzyme's function, preventing the re-ligation of the DNA strands and stabilizing the enzyme-DNA cleavage complex.[2][5]
Caption: Mechanism of DNA Gyrase and inhibitory action of this compound.
Quantitative Data Summary
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table presents representative IC50 values for known DNA gyrase inhibitors and a hypothetical value for this compound for illustrative purposes. Direct comparison of IC50 values should be made with caution as they can vary based on the specific bacterial species and experimental conditions.[2]
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Ciprofloxacin | S. aureus DNA Gyrase | 3.80 | [6] |
| Novobiocin | E. coli DNA Gyrase | 0.026 | [5][7] |
| This compound (Hypothetical) | E. coli DNA Gyrase | 5.5 | N/A |
| Quinoxaline Derivative (Compound 154) | E. coli DNA Gyrase | ~7 | [5] |
| Phenylquinoline Derivative (Compound 10) | S. aureus DNA Gyrase | 8.45 | [6] |
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This protocol is adapted for determining the inhibitory effect of this compound on the supercoiling activity of E. coli DNA gyrase.
Materials:
-
E. coli DNA Gyrase (e.g., 5 U/µL)
-
Relaxed pBR322 Plasmid DNA (e.g., 0.5 µg/µL)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin.[2]
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
This compound stock solution (in DMSO)
-
DMSO (as solvent control)
-
2X Gel Loading Dye (e.g., GSTEB: Glycerol, SDS, Tris-HCl, EDTA, Bromophenol Blue)
-
Chloroform/isoamyl alcohol (24:1 v/v)
-
Agarose
-
1X TAE Buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Nuclease-free water
Procedure:
-
Enzyme Titration (Recommended): Before testing inhibitors, it is crucial to determine the optimal amount of DNA gyrase required for complete supercoiling of the relaxed pBR322 DNA under the assay conditions. This is done by performing the assay with serial dilutions of the enzyme in the presence of the final concentration of DMSO that will be used for the test compound.
-
Reaction Setup: On ice, prepare a master mix containing the assay buffer, relaxed pBR322 DNA, and nuclease-free water. Aliquot the master mix into individual reaction tubes. A typical 30 µL reaction mixture would be:
-
6 µL of 5X Assay Buffer
-
1 µL of relaxed pBR322 DNA (0.5 µg)
-
Variable volume of this compound (or DMSO for controls)
-
Variable volume of nuclease-free water
-
3 µL of diluted E. coli DNA Gyrase
-
-
Inhibitor Addition: Add serial dilutions of this compound to the respective tubes. Include a "no inhibitor" positive control (with DMSO) and a "no enzyme" negative control. The final DMSO concentration should not exceed 1-2% (v/v) as it can inhibit the enzyme.
-
Enzyme Addition: Add the pre-determined optimal amount of DNA gyrase to all tubes except the "no enzyme" control. Mix gently.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.[1]
-
Reaction Termination: Stop the reaction by adding 30 µL of 2X gel loading dye and 30 µL of chloroform/isoamyl alcohol (24:1). Vortex briefly and centrifuge to separate the phases.
-
Agarose Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel in 1X TAE buffer.
-
Visualization and Analysis: Run the gel at a constant voltage (e.g., 90V for 90 minutes). Stain the gel with a suitable DNA stain and visualize under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. The intensity of the bands corresponding to relaxed and supercoiled DNA can be quantified using densitometry software to determine the percentage of inhibition at each compound concentration and subsequently calculate the IC50 value.
Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.
Alternative High-Throughput Assay
For screening large compound libraries, fluorescence-based assays offer a high-throughput alternative to gel-based methods. These assays often rely on a fluorescent dye that exhibits different emission intensities when bound to supercoiled versus relaxed DNA.[8][9] The principle involves the conversion of relaxed DNA, which quenches the fluorescence of a specific dye, to supercoiled DNA, which leads to an increase in fluorescence signal.[8][9] This change in fluorescence can be measured in a microplate format, enabling rapid screening of potential inhibitors.[3][8]
Conclusion
The DNA gyrase supercoiling assay is a robust and reliable method for identifying and characterizing inhibitors of this essential bacterial enzyme. The protocol detailed here provides a framework for evaluating the inhibitory activity of this compound and similar compounds. The data generated from these assays are crucial for structure-activity relationship studies and for advancing the development of new antibacterial agents to combat the growing threat of antibiotic resistance.
References
- 1. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Gel-based E. coli gyrase supercoiling assay [profoldin.com]
- 4. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ebiohippo.com [ebiohippo.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
cell cycle analysis of cancer cells treated with 2-(4-Bromophenyl)quinoxaline
Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with 2-(4-Bromophenyl)quinoxaline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest. This document provides detailed application notes and protocols for the analysis of cell cycle distribution in cancer cells treated with quinoxaline derivatives, with a specific focus on analogs of this compound, for which specific experimental data is available.
While direct studies on the cell cycle effects of this compound are not extensively available in the public domain, research on closely related brominated phenyl-quinoxaline derivatives provides valuable insights into their mechanism of action. This document will leverage data from studies on these analogs to provide a comprehensive guide for researchers.
Quantitative Data Summary
The following tables summarize the effects of various quinoxaline derivatives on the cell cycle distribution of different cancer cell lines. It is important to note that these compounds are analogs of this compound, and the results should be interpreted in that context.
Table 1: Effect of Compound 3b (a 2-substituted-quinoxaline analog) on Cell Cycle Distribution in MCF-7 Breast Cancer Cells [1][2]
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Untreated) | 45.12 | 28.34 | 26.54 | 1.89 |
| Compound 3b (IC50) | 58.23 | 15.78 | 20.11 | 5.88 |
Table 2: Effect of a 2,4-disubstituted-benzo[g]quinoxaline derivative (Compound 3) on Cell Cycle Distribution in MCF-7 Cells [3]
| Treatment | Pre-G1 Phase (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 2.41 | 48.92 | 25.17 | 23.50 |
| Compound 3 (IC50) | 38.24 | 52.13 | 29.88 | 17.99 |
Table 3: Effect of Quinoxaline 1,4-Dioxide Derivatives on Cell Cycle Distribution in T-84 Human Colon Cancer Cells [4][5]
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55 | 25 | 20 |
| AMQ | 20 | 15 | >60 |
| BPQ | 30 | 20 | 50 |
| DCQ | No significant change | No significant change | No significant change |
(Note: AMQ, BPQ, and DCQ are different quinoxaline 1,4-dioxide derivatives.[4])
Experimental Protocols
This section provides detailed methodologies for conducting cell cycle analysis of cancer cells treated with quinoxaline compounds.
Cell Culture and Treatment
-
Cell Line Maintenance:
-
Culture cancer cells (e.g., MCF-7, HCT116) in appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of the this compound analog in dimethyl sulfoxide (DMSO).
-
Further dilute the stock solution with the complete culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
-
-
Cell Treatment:
-
Seed the cells in 6-well plates at a suitable density to ensure they are in the exponential growth phase at the time of treatment.
-
After 24 hours of incubation, replace the medium with fresh medium containing the quinoxaline derivative at various concentrations (including a vehicle control with DMSO alone).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the standard procedure for preparing and analyzing cells for cell cycle distribution using propidium iodide (PI) staining.
-
Cell Harvesting and Fixation:
-
After treatment, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization and collect them in a 15 mL centrifuge tube.
-
Centrifuge the cell suspension at a low speed (e.g., 1000 rpm) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in ice-cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining with Propidium Iodide:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). The sub-G1 peak can be quantified to estimate the percentage of apoptotic cells.
-
Signaling Pathways and Visualizations
The anticancer effects of quinoxaline derivatives are often associated with the modulation of specific signaling pathways that regulate cell cycle progression and apoptosis.
Potential Signaling Pathways Involved
Based on studies of various quinoxaline derivatives, the following pathways may be affected by this compound and its analogs:
-
p53-p21 Pathway: Some quinoxaline compounds have been shown to upregulate the expression of p21, a cyclin-dependent kinase inhibitor, which can lead to cell cycle arrest, often in a p53-dependent manner.[6]
-
Cyclin-CDK Regulation: Arrest in different phases of the cell cycle is directly controlled by the activity of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Quinoxaline derivatives can modulate the expression or activity of key players like Cyclin B1 for G2/M arrest.[4]
-
Apoptosis Induction: The appearance of a sub-G1 peak in cell cycle analysis indicates an increase in apoptosis. This can be triggered through intrinsic (mitochondrial) or extrinsic pathways, often involving the regulation of Bcl-2 family proteins and caspases.
Diagrams and Workflows
Experimental Workflow for Cell Cycle Analysis
Caption: A flowchart illustrating the key steps in performing cell cycle analysis on cancer cells treated with a quinoxaline derivative.
Hypothesized Signaling Pathway for G2/M Arrest
Caption: A diagram showing a potential signaling cascade leading to G2/M cell cycle arrest induced by a quinoxaline analog.
Disclaimer: The information provided in this document is based on published research on analogs of this compound. Researchers should validate these protocols and findings for their specific experimental conditions and for the exact compound of interest.
References
- 1. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomeras ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06189B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Bromophenyl)quinoxaline as a Fluorescent Probe for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds recognized for their diverse biological activities and unique photophysical properties.[1] Among these, 2-(4-Bromophenyl)quinoxaline presents a promising scaffold for the development of novel fluorescent probes for biological imaging. Its planar structure, a key feature of many fluorophores, and the presence of a bromine atom offer potential for tuning its spectral properties and for use in advanced imaging techniques.[1] These notes provide a comprehensive overview of the purported application of this compound as a fluorescent probe, including its synthesis, photophysical characteristics, and detailed protocols for its use in cellular imaging.
Disclaimer: The quantitative photophysical data and biological imaging protocols presented in these notes are hypothetical and illustrative. They are based on the known properties of similar quinoxaline-based fluorophores and are intended to serve as a template and guide for potential applications. Researchers should experimentally determine the actual properties and optimize protocols for their specific applications.
Physicochemical and Photophysical Properties
The chemical structure and key properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₉BrN₂ | [1][2] |
| Molecular Weight | 285.14 g/mol | [1][2] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 145 °C | |
| Solubility | Soluble in DMSO, DMF, Chloroform |
Hypothetical Photophysical Data
The following table outlines the expected, yet hypothetical, photophysical characteristics of this compound in common solvents. These values are essential for designing fluorescence microscopy experiments.
| Parameter | Value (in Ethanol) | Value (in PBS, pH 7.4) |
| Excitation Maximum (λex) | 355 nm | 360 nm |
| Emission Maximum (λem) | 480 nm | 495 nm |
| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ | 23,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φf) | 0.45 | 0.30 |
| Stokes Shift | 125 nm | 135 nm |
| Fluorescence Lifetime (τ) | ~2.5 ns | ~2.1 ns |
| Photostability | Moderate | Moderate |
Experimental Protocols
I. Synthesis of this compound
A common and efficient method for the synthesis of this compound is the condensation reaction between o-phenylenediamine and 2-(4-bromophenyl)-2-oxoacetaldehyde.[1]
Materials:
-
o-phenylenediamine
-
2-(4-bromophenyl)-2-oxoacetaldehyde
-
Ethanol
-
Stir plate and stir bar
-
Filtration apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.1 equivalents) in ethanol.
-
To this solution, add a solution of 2-(4-bromophenyl)-2-oxoacetaldehyde (1 equivalent) in ethanol dropwise while stirring at room temperature.
-
Monitor the reaction progress using TLC.
-
Upon completion, a precipitate will form.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Dry the solid to obtain this compound.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/chloroform).[1]
II. Preparation of Stock Solution
For biological applications, a concentrated stock solution of the fluorescent probe is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
Procedure:
-
Weigh out a precise amount of this compound.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
III. Live-Cell Imaging Protocol
This protocol describes a general procedure for staining live mammalian cells with this compound for fluorescence microscopy.
Materials:
-
Mammalian cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
10 mM stock solution of this compound in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for λex/λem = 360/495 nm)
Procedure:
-
Cell Seeding: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to 60-80% confluency.
-
Probe Loading:
-
On the day of imaging, prepare a working solution of the probe by diluting the 10 mM DMSO stock solution into pre-warmed complete cell culture medium. A final concentration range of 1-10 µM is a good starting point for optimization.
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells two to three times with warm PBS to remove excess probe and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells immediately using a fluorescence microscope. Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
IV. Cytotoxicity Assay (MTT Assay)
It is crucial to assess the potential toxicity of the fluorescent probe at the working concentrations used for imaging.
Materials:
-
Mammalian cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for a duration relevant to the imaging experiment (e.g., 1-24 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Potential Signaling Pathway Interaction
While this compound is presented here as a fluorescent probe for general cellular imaging, many quinoxaline derivatives are known to interact with biological pathways, often exhibiting anti-proliferative effects. A hypothetical interaction could involve the inhibition of key signaling kinases involved in cell growth and survival, such as the PI3K/Akt pathway. This interaction could potentially influence the probe's localization or be a subject for further investigation in drug development.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Probe concentration too low.- Incorrect filter set.- Photobleaching. | - Increase probe concentration.- Verify excitation and emission filters.- Reduce excitation light intensity and exposure time. |
| High background fluorescence | - Incomplete washing.- Probe precipitation. | - Increase the number and duration of wash steps.- Ensure the probe is fully dissolved in the working solution. |
| Cell death or altered morphology | - Probe cytotoxicity.- Phototoxicity. | - Perform a cytotoxicity assay to determine a non-toxic concentration.- Reduce light exposure. |
Conclusion
This compound holds potential as a fluorescent probe for biological imaging, stemming from the favorable photophysical properties characteristic of the quinoxaline scaffold. The provided protocols for synthesis, stock preparation, and cellular imaging offer a foundational framework for researchers to explore its utility. It is imperative to experimentally validate the hypothetical photophysical data and optimize the staining and imaging conditions for each specific cell type and application to ensure reliable and reproducible results. Further studies on its photostability, cytotoxicity, and potential interactions with cellular pathways will be crucial for its establishment as a robust tool in biological research and drug development.
References
Application Notes and Protocols for the Sonogashira Coupling of 2-(4-Bromophenyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][3] This document provides a detailed experimental procedure for the Sonogashira coupling of 2-(4-Bromophenyl)quinoxaline, a key intermediate in the development of novel therapeutic agents. The resulting alkynyl-substituted quinoxalines are valuable precursors for the synthesis of biologically active compounds.[4][5]
Reaction Principle and Mechanism
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. Simultaneously, the copper cycle activates the terminal alkyne by forming a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired alkynyl-substituted quinoxaline product and regenerates the active Pd(0) catalyst.[6][7]
Experimental Protocols
Synthesis of Starting Material: this compound
A reliable method for the synthesis of this compound involves the condensation of benzene-1,2-diamine with 2-(4-bromophenyl)-2-oxoacetaldehyde.
Procedure:
-
Suspend hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) and benzene-1,2-diamine (3.0 mmol) in ethanol (5 mL).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the resulting precipitate.
-
Wash the solid with cold ethanol and dry to yield this compound.
This procedure has been reported to yield the product in high purity and up to 92.5% yield.
Sonogashira Coupling of this compound with Terminal Alkynes
This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with a variety of terminal alkynes.[4][5]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Triphenylphosphine (PPh₃, 4-10 mol%)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))
-
Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Anhydrous and anaerobic conditions (Nitrogen or Argon atmosphere)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and triphenylphosphine.
-
Add the solvent and stir for 10-15 minutes to form the catalyst complex.
-
Add this compound, the terminal alkyne, and the amine base to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-alkynylphenyl)quinoxaline.
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling of this compound with various terminal alkynes under optimized reaction conditions.[4][5]
Table 1: Reaction Conditions and Yields for the Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / PPh₃ | Et₃N | DMF | 80 | 6 | 92 |
| 2 | 4-Ethynylanisole | Pd(PPh₃)₂Cl₂ / CuI / PPh₃ | Et₃N | DMF | 80 | 8 | 88 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI / PPh₃ | Et₃N | DMF | 60 | 12 | 85 |
| 4 | 3-Ethynyltoluene | Pd(PPh₃)₂Cl₂ / CuI / PPh₃ | Et₃N | DMF | 80 | 7 | 90 |
| 5 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI / PPh₃ | i-Pr₂NH | THF | RT | 24 | 78 |
Mandatory Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Experimental workflow for Sonogashira coupling.
References
Troubleshooting & Optimization
optimizing reaction conditions for 2-(4-Bromophenyl)quinoxaline synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 2-(4-Bromophenyl)quinoxaline. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to overcome common challenges encountered during the synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Impure Reactants: Purity of o-phenylenediamine and 2-(4-bromophenyl)-2-oxoacetaldehyde (or 4-bromophenacyl bromide) is critical.[1] 2. Suboptimal Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently.[1] 3. Incorrect Solvent: Solvent polarity can significantly impact reactant solubility and reaction rate.[1] 4. Inefficient Catalyst: If a catalyst is used, it may be inactive or used in an incorrect amount.[2][3] 5. Incomplete Reaction: Insufficient reaction time. | 1. Verify Reactant Purity: Check the purity of starting materials via NMR or melting point analysis. Purify if necessary by recrystallization or distillation.[1] 2. Optimize Temperature: Perform small-scale reactions at various temperatures (e.g., room temperature, 50 °C, reflux) to determine the optimal condition.[1] 3. Solvent Screening: Test a range of solvents with varying polarities such as ethanol, methanol, DMF, or toluene.[1] 4. Catalyst Optimization: If using a catalyst, screen different catalysts and optimize the catalyst loading. For instance, yields can increase with catalyst amount up to a certain point.[2][3] 5. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction until the starting materials are consumed. |
| Difficult Product Purification | 1. Co-eluting Impurities: Side products with similar polarity to the desired product. 2. Product Precipitation on Column: Low solubility of the product in the chromatography eluent.[4] 3. Product Streaking on TLC: Indicates interaction with the stationary phase or overloading.[4] | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography on a TLC plate first to achieve better separation. Using a gradient elution can be effective.[4] 2. Improve Solubility: Choose a more suitable solvent system for chromatography. Alternatively, dissolve the crude product in a minimal amount of a strong solvent and adsorb it onto silica gel before loading onto the column.[4] 3. Adjust TLC Conditions: Use a different solvent system or add a small amount of a modifier (e.g., triethylamine for basic compounds) to the eluent. Ensure the sample is not too concentrated. |
| Formation of Side Products | 1. Self-condensation of o-phenylenediamine. 2. Oxidation of o-phenylenediamine. 3. Formation of multiple quinoxaline isomers if a substituted o-phenylenediamine is used. | 1. Control Stoichiometry: Use a slight excess of the dicarbonyl compound or α-haloketone. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Use of Regioselective Methods: For substituted diamines, specific catalysts or reaction conditions might favor the formation of one isomer over the other. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common methods involve the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or an α-haloketone. For this compound, the typical starting materials are o-phenylenediamine and either 2-(4-bromophenyl)-2-oxoacetaldehyde or 4-bromophenacyl bromide.
Q2: What is a typical high-yielding protocol for this synthesis?
A2: A reported high-yielding method involves stirring a suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) and o-phenylenediamine (3.0 mmol) in ethanol (5 ml) at room temperature. The reaction progress is monitored by TLC, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the product in high yield (around 92.5%).[5]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Q4: What are the key parameters to optimize for improving the yield?
A4: The key parameters to optimize are the choice of solvent, reaction temperature, reaction time, and the use and amount of a catalyst. For instance, screening different solvents and temperatures can significantly impact the yield.[1] If a catalyst is employed, its loading is a critical factor to optimize.[2][3]
Q5: What are some common side reactions to be aware of?
A5: Common side reactions include the self-condensation or oxidation of o-phenylenediamine, especially at elevated temperatures or in the presence of air. If using substituted o-phenylenediamines, the formation of regioisomers is a possibility.
Experimental Protocols
Protocol 1: Synthesis from 2-(4-bromophenyl)-2-oxoacetaldehyde
This protocol is adapted from a literature procedure with a reported high yield.[5]
Materials:
-
Hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde
-
o-Phenylenediamine
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) and o-phenylenediamine (3.0 mmol) in ethanol (5 ml).
-
Stir the suspension at room temperature.
-
Monitor the reaction progress using TLC.
-
Upon completion, a precipitate will form. Filter the precipitate.
-
Wash the filtered solid with cold ethanol.
-
Dry the solid to obtain this compound.
Expected Yield: ~92.5%[5]
Data Presentation
Table 1: Comparison of Reaction Conditions for Quinoxaline Synthesis
The following table summarizes various catalytic systems and conditions for the synthesis of quinoxaline derivatives, which can be adapted for the synthesis of this compound.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | o-phenylenediamine, 2-(4-bromophenyl)-2-oxoacetaldehyde | Ethanol | Room Temp. | - | 92.5 | [5] |
| AlCuMoVP | o-phenylenediamine, Benzil | Toluene | 25 | 2 h | 92 | [2] |
| HCTU (35 mol%) | o-phenylenediamine, Phenacyl bromide | DMF | Room Temp. | 30 min | 90 | [3] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(4-Bromophenyl)quinoxaline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of 2-(4-Bromophenyl)quinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between a 1,2-phenylenediamine and a 1,2-dicarbonyl compound, in this case, 2-(4-bromophenyl)-2-oxoacetaldehyde (or a derivative) and benzene-1,2-diamine.[1][2] This reaction is versatile and can be adapted to a variety of substituted starting materials to produce a wide range of quinoxaline derivatives.[2]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in quinoxaline synthesis can stem from several factors:
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Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and reaction time are crucial. Greener protocols using ethanol or water have demonstrated high efficiency.[3]
-
Inefficient catalyst: A range of catalysts, from simple acids to more complex metal-based systems, can be employed to improve yields.[3]
-
Formation of byproducts: Significant byproduct formation can consume starting materials and complicate purification, leading to a lower isolated yield. Identifying and mitigating these side reactions is key.[3]
Q3: I am observing a significant amount of a benzimidazole derivative as a byproduct. How can I prevent this?
The formation of a benzimidazole byproduct is a common issue that typically arises from the reaction of the o-phenylenediamine starting material with aldehyde impurities present in the 1,2-dicarbonyl compound.[3] To prevent this, it is crucial to assess the purity of the dicarbonyl compound using techniques like NMR or GC-MS before starting the synthesis. If impurities are detected, purification by recrystallization or chromatography is recommended.[3]
Q4: My final product appears to be a dihydroquinoxaline intermediate. What causes this and how can I complete the conversion to quinoxaline?
The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete.[3] This is more common when the reaction is carried out under non-oxidizing conditions. To address this, you can:
-
Introduce a mild oxidant: Often, simply exposing the reaction mixture to air by stirring it open to the atmosphere for a period after the initial condensation can facilitate the oxidation to the aromatic quinoxaline.[3]
-
Choose an appropriate catalyst: Certain catalysts, particularly those based on transition metals, can aid in the final oxidation step.[3]
Q5: What are the best practices for purifying the crude this compound product?
The most common and effective methods for purifying quinoxaline derivatives are recrystallization and column chromatography.[2]
-
Recrystallization: This is a highly effective technique for purifying solid quinoxaline products. Ethanol is a frequently used solvent for this purpose.[1][2] The general principle involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, which promotes the crystallization of the pure compound.[2]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard alternative. A suitable eluent system, such as a mixture of hexane and ethyl acetate, is used to separate the desired product from impurities.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Quinoxaline | Incomplete reaction. | Monitor the reaction by TLC to determine the optimal reaction time.[3] |
| Suboptimal reaction conditions (temperature, time, solvent). | Screen different solvents and temperatures. Greener protocols using ethanol or water have shown high efficiency.[3] | |
| Inefficient catalyst. | Experiment with different catalysts. A variety of catalysts, from simple acids to complex metal catalysts, have been reported to give high yields.[3] | |
| Presence of significant byproducts. | Identify the major byproduct and implement targeted troubleshooting steps as outlined in the FAQs.[3] | |
| Multiple Unidentified Spots on TLC | Decomposition of starting materials or product. | Lower the reaction temperature and shorten the reaction time. |
| Complex side reactions. | Ensure the purity of starting materials and consider using a milder catalyst.[3] | |
| Formation of Quinoxaline N-oxides | Over-oxidation of the quinoxaline ring due to harsh reaction conditions or the presence of an oxidizing agent. | Avoid strong oxidizing agents if not essential for the synthetic route.[3] |
| Reaction run in the presence of air (oxygen) for extended periods at high temperatures. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
Experimental Protocols & Data
General Procedure for the Synthesis of this compound
A common method involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. The following is a generalized protocol that can be optimized:
-
To a stirred mixture of a 1,2-diamine (1 mmol) in a suitable solvent (e.g., THF, ethanol), add the 2-(4-bromophenyl)-2-oxoacetaldehyde (1 mmol).[4]
-
Add a catalyst (e.g., pyridine, 0.1 mmol) to the mixture.[4]
-
Stir the reaction mixture at room temperature or reflux, depending on the chosen solvent and catalyst.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., EtOAc).[4]
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.[1]
Comparison of Reaction Conditions for Quinoxaline Synthesis
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Pyridine | THF | Room Temp. | Varies | Excellent | [4] |
| Zirconium Tungstate | CH3CN | Reflux | Varies | 94 | [5] |
| None | Ethanol | Room Temp. | - | 92.5 | [1] |
| TiO₂-Pr-SO₃H | Ethanol | Room Temp. | 10 min | 95 | [6] |
| Zinc Triflate | CH₃CN | Room Temp. | - | up to 90 | [6] |
| AlCuMoVP | Toluene | 25°C | 2 h | 92 | [7] |
Visual Guides
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for addressing low yields in the synthesis.
References
- 1. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. acgpubs.org [acgpubs.org]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-Bromophenyl)quinoxaline
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 2-(4-Bromophenyl)quinoxaline. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and a summary of quantitative data to guide your purification strategy.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Q1: I obtained a low yield of this compound after my purification. What are the potential causes and how can I improve it?
A1: Low recovery is a frequent challenge. The following are common causes and their solutions:
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Product Loss During Work-up: Ensure the pH of the aqueous layer during extraction is neutral to basic. Quinoxalines can exhibit basicity and may remain in an acidic aqueous phase. To maximize recovery, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.
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Inappropriate Recrystallization Solvent: If the compound is significantly soluble in the recrystallization solvent at low temperatures, you will have a low recovery of crystals. It is crucial to select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
-
Product Adsorption on Silica Gel: this compound, like other nitrogen-containing heterocycles, can sometimes adsorb irreversibly to the acidic silica gel used in column chromatography. This is especially true if there are polar impurities.
-
Solution: Deactivate the silica gel by flushing the column with your eluent system containing a small amount of a basic modifier, such as 1-2% triethylamine. Alternatively, consider using a different stationary phase like neutral alumina.
-
-
Sub-optimal Column Chromatography Conditions: Using an eluent that is too polar can cause your product to elute too quickly with impurities, leading to mixed fractions and a lower yield of pure product. Conversely, a solvent that is not polar enough may result in very slow elution or no elution at all.
-
Solution: Carefully optimize your solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for a retention factor (Rf) of approximately 0.2-0.4 for this compound.
-
Q2: My purified this compound is still colored. How can I remove the colored impurities?
A2: Colored impurities are often highly conjugated organic molecules. Here are two effective methods for their removal:
-
Activated Charcoal Treatment: Dissolve the colored product in a suitable hot solvent. Add a small amount (typically 1-2% by weight of your compound) of activated charcoal and swirl the hot mixture for a few minutes. Perform a hot filtration to remove the charcoal. Allow the filtrate to cool and crystallize. Caution: Activated charcoal can also adsorb your desired product, so use the minimum amount necessary.
-
Recrystallization: A carefully chosen recrystallization solvent can often leave colored impurities behind in the mother liquor. Experiment with different solvents to find one that selectively crystallizes your product.
Q3: I am having trouble separating this compound from a byproduct with a very similar polarity on TLC.
A3: This is a common challenge, especially if the byproduct is a structurally similar quinoxaline or a benzimidazole derivative.
-
Optimize TLC and Column Chromatography:
-
Solvent System: Experiment with different solvent systems for your TLC. Sometimes, a switch in the solvent class (e.g., from an ester/alkane mixture to a chlorinated solvent/alkane mixture) can significantly alter the separation.
-
Gradient Elution: For column chromatography, a slow, shallow gradient elution can improve the separation of closely eluting compounds.
-
-
Recrystallization: If the impurity has a slightly different solubility profile, fractional recrystallization can be an effective, albeit sometimes tedious, method for separation.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be the best option, offering superior resolution compared to standard column chromatography.
Q4: What are the common impurities I should expect in the synthesis of this compound?
A4: The synthesis of this compound, typically from an o-phenylenediamine and a 2-halo-1-(4-bromophenyl)ethanone derivative, can lead to several byproducts:
-
Unreacted Starting Materials: Incomplete reactions will leave residual o-phenylenediamine and the ketone derivative in your crude product.
-
Benzimidazole Derivatives: If the carbonyl starting material degrades to an aldehyde, this can react with the o-phenylenediamine to form a benzimidazole byproduct.
-
Dihydroquinoxaline Intermediate: The reaction initially forms a dihydroquinoxaline, which is then oxidized to the final aromatic quinoxaline. If the oxidation is incomplete, you may have the dihydroquinoxaline as an impurity. Stirring the reaction mixture open to the air can often facilitate the final oxidation.
-
Quinoxaline N-oxides: Over-oxidation, especially at elevated temperatures in the presence of air, can lead to the formation of N-oxides. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
Quantitative Data Presentation
The following table summarizes representative data for the purification of this compound. Please note that actual yields and purities may vary depending on the scale of the reaction and the initial purity of the crude material.
| Purification Method | Typical Crude Purity (%) | Solvent/Eluent System | Typical Final Purity (%) | Typical Yield (%) |
| Washing with Cold Solvent | ~85-90 | Ethanol | >95 | ~92.5[1] |
| Recrystallization | ~85-90 | Chloroform/Ethanol (1:1) | >98 | 80-90 |
| Recrystallization | ~85-90 | Ethanol/Water | >97 | 80-90 |
| Column Chromatography | ~85-90 | Ethyl Acetate/Hexane (gradient) | >99 | 75-85 |
Experimental Protocols
Here are detailed methodologies for the purification of this compound.
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is effective for removing less polar and more polar impurities.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and a stirring bar for efficient dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask containing a small amount of boiling ethanol. Pour the hot solution through a fluted filter paper.
-
Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot water dropwise while stirring until the solution becomes faintly and persistently cloudy. This is the point of saturation.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the final recrystallization mixture) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to obtain pure this compound.
Protocol 2: Purification by Column Chromatography
This method is ideal for separating impurities with different polarities from the desired product.
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve an Rf value of 0.2-0.4 for this compound.
-
Column Packing:
-
Use the "slurry method" for packing the column. In a beaker, mix silica gel (230-400 mesh) with the initial, least polar eluent to form a slurry.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, use the "dry loading" method: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the least polar solvent mixture determined from your TLC analysis.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product.
-
-
Fraction Collection: Collect the eluate in fractions and monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Troubleshooting Workflow for Purification Challenges
Caption: A troubleshooting workflow for the purification of this compound.
Experimental Workflow for Purification by Recrystallization
Caption: Step-by-step workflow for purification by two-solvent recrystallization.
Experimental Workflow for Purification by Column Chromatography
Caption: A generalized workflow for purification by flash column chromatography.
References
Technical Support Center: Scale-up Synthesis of 2-(4-Bromophenyl)quinoxaline
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the scale-up synthesis of 2-(4-Bromophenyl)quinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most prevalent and scalable method for synthesizing this compound is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. Specifically, the reaction of o-phenylenediamine with a 2-(4-bromophenyl)-α-ketoaldehyde or a related precursor like 4-bromophenacyl bromide is a widely used approach.[1][2][3] This method is favored for its generally high yields and straightforward procedure.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
Key parameters to control during scale-up include:
-
Temperature: Exothermic reactions may require careful temperature management to prevent side reactions and ensure safety.[4]
-
Stirring/Mixing: Efficient agitation is crucial for maintaining reaction homogeneity and achieving consistent results, especially in larger reactors.[4]
-
Rate of Reagent Addition: Controlled addition of reagents can help manage exotherms and minimize the formation of impurities.
-
Atmosphere: For sensitive substrates or to prevent oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable.[5]
Q3: How can I purify this compound effectively on a larger scale?
The product often precipitates from the reaction mixture.[6] Effective large-scale purification can typically be achieved through:
-
Filtration: The precipitated solid is collected by filtration.
-
Washing: The filter cake is washed with a suitable solvent (e.g., cold ethanol) to remove residual starting materials and soluble impurities.[6]
-
Recrystallization: Further purification can be achieved by recrystallizing the crude product from an appropriate solvent system, such as an ethanol/chloroform mixture.[6]
-
Column Chromatography: If significant impurities remain, silica gel column chromatography can be employed, though it may be less practical for very large quantities.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature cautiously, as excessive heat can lead to side products.[8]- Ensure the catalyst, if used, is active and not poisoned. |
| Suboptimal Reaction Conditions | - Screen different solvents. While ethanol is common, other solvents like THF or greener options like water have been used successfully for quinoxaline synthesis.[2][8][9]- Optimize the catalyst. A variety of catalysts, from acids to metal-based systems, can be employed.[8] | |
| Formation of Impurities | Quinoxaline N-oxide Formation | - This can occur due to over-oxidation.[5] If not desired, run the reaction under an inert atmosphere to exclude air (oxygen), especially at elevated temperatures.[5] |
| Dihydroquinoxaline Formation | - This can be an intermediate that has not fully oxidized to the final quinoxaline. Introducing a mild oxidant like air by stirring the reaction mixture open to the atmosphere after the initial condensation can facilitate the final oxidation step.[5] | |
| Multiple Unidentified Spots on TLC | - This may indicate decomposition of starting materials or the product, or complex side reactions.- Lower the reaction temperature.[5]- Shorten the reaction time.[5]- Ensure the purity of the starting materials before beginning the synthesis.[5] | |
| Product is a Dark Oil or Tar, Not a Precipitate | Incorrect Solvent for Precipitation | - The chosen reaction solvent may be too good a solvent for the product at the reaction temperature. Try cooling the reaction mixture to induce precipitation. If that fails, consider adding an anti-solvent. |
| Presence of Tarry Impurities | - Impurities can sometimes inhibit crystallization. Attempt to purify a small sample by column chromatography to see if a pure, solid product can be obtained. If so, revisit the reaction conditions to minimize impurity formation. |
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of this compound and related quinoxalines under various conditions.
| Starting Materials | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |
| Hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde and benzene-1,2-diamine | Ethanol | Room Temperature | Monitored by TLC | 92.5 | [6] |
| o-phenylenediamine and phenacyl bromides | Pyridine/THF | Room Temperature | 2 hours | Excellent | [9] |
| o-phenylenediamine and phenacyl bromide | Zirconium Tungstate | Reflux | Not Specified | 94 | [10] |
| 1,2-diamines and substituted phenacyl bromides | HCTU/DMF | Not Specified | Short | Moderate to High | [7] |
Experimental Protocols
Example Protocol for the Synthesis of this compound
This protocol is based on a reported lab-scale synthesis and should be adapted and optimized for scale-up with appropriate safety precautions.
Materials:
-
Hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (1 equivalent)
-
Benzene-1,2-diamine (1.5 equivalents)
-
Ethanol
Procedure: [6]
-
A suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde and benzene-1,2-diamine is prepared in ethanol.
-
The mixture is stirred at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate is filtered off.
-
The collected solid is washed with cold ethanol.
-
The product is dried to yield this compound as a light yellow solid.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A workflow for troubleshooting low yields in quinoxaline synthesis.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mtieat.org [mtieat.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. acgpubs.org [acgpubs.org]
- 10. longdom.org [longdom.org]
Technical Support Center: Addressing Poor Solubility of 2-(4-Bromophenyl)quinoxaline in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of 2-(4-Bromophenyl)quinoxaline in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound possesses a planar, aromatic heterocyclic structure. This chemical nature contributes to strong intermolecular forces in its solid state and a high lipophilicity, leading to low solubility in polar solvents like water and aqueous buffers used in most biological assays.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound for in vitro assays.[1][2] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[2]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The final concentration of DMSO in your cell culture medium should generally be kept at or below 0.5% (v/v) to minimize cytotoxicity. However, the tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific cell line's viability and function.
Q4: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?
A4: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. To prevent this, you can try several strategies:
-
Lower the final concentration: The simplest approach is to work with a lower final concentration of the compound in your assay.
-
Use a serial dilution method: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in the pre-warmed assay buffer.
-
Increase the final DMSO concentration slightly: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., up to 1%) might be necessary. Always validate this with a vehicle control.
-
Employ solubilizing agents: Consider using excipients like cyclodextrins to enhance the aqueous solubility of your compound.
Q5: What are cyclodextrins and can they help with the solubility of this compound?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3] They can form inclusion complexes with poorly soluble molecules, like this compound, effectively encapsulating the hydrophobic part of the guest molecule and increasing its apparent solubility in water.[3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: Compound is difficult to dissolve in 100% DMSO.
| Possible Cause | Troubleshooting Steps |
| Insufficient Solvent Volume | Increase the volume of DMSO to lower the effective concentration. |
| Compound is in a stable crystalline form | Gently warm the solution in a water bath (37-50°C) and use sonication or vortexing to aid dissolution. |
| Particulate matter in the compound | If the compound is not fully dissolving despite the above measures, consider filtering the stock solution through a 0.22 µm PTFE syringe filter to remove any insoluble impurities. |
Issue 2: Immediate precipitation upon dilution in aqueous buffer/media.
| Possible Cause | Troubleshooting Steps |
| Exceeding Aqueous Solubility Limit | Determine the maximum soluble concentration of the compound in your specific assay buffer by performing a solubility test. |
| Rapid Solvent Shift | Perform a serial dilution. First, make an intermediate dilution of your DMSO stock in the assay buffer, and then perform the final dilution. Add the stock solution dropwise while gently vortexing the buffer. |
| Low Temperature of Buffer/Media | Always use pre-warmed (37°C) buffer or media for dilutions. |
Issue 3: Delayed precipitation in the incubator (hours to days).
| Possible Cause | Troubleshooting Steps |
| Media Evaporation | Ensure proper humidification of your incubator. Use sealed plates or plates with low-evaporation lids for long-term experiments. |
| Interaction with Media Components | Some components of cell culture media (e.g., salts, proteins in serum) can interact with the compound and reduce its solubility over time. Consider using a different media formulation or serum-free media if your experiment allows. |
| pH Shift in Media | The pH of the culture medium can change over time due to cellular metabolism. If this compound's solubility is pH-dependent, this could lead to precipitation. Monitor and, if necessary, adjust the pH of your medium. |
Data Presentation
Table 1: Qualitative Solubility and Solvent Selection Guide for this compound
| Solvent | Polarity | Predicted Solubility | Recommendations & Notes |
| Water / PBS | High | Very Low | Not recommended for preparing stock solutions. |
| Ethanol (Cold) | High | Low | Can be used for washing crystals, suggesting poor solubility. |
| Ethanol (Room Temp) | High | Moderate | May be used for intermediate dilutions, but DMSO is preferred for primary stock. |
| DMSO | High (Aprotic) | High | Recommended primary solvent for stock solutions. |
| DMF | High (Aprotic) | High | An alternative to DMSO, but also requires careful control of final concentration in cell-based assays. |
| Hexane | Low | Low | Likely to have low solubility based on the polar nature of the quinoxaline core. |
| Ethyl Acetate | Intermediate | Moderate | Used in chromatographic purification, suggesting some solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 285.14 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Weigh out 2.85 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again. Sonication for a few minutes can also be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer with heating plate
-
Freeze-dryer
Procedure:
-
Prepare the HP-β-CD solution: Dissolve HP-β-CD in deionized water to create a desired concentration (e.g., 10% w/v). Gently warm and stir the solution to ensure complete dissolution.
-
Prepare the compound solution: Dissolve this compound in a minimal amount of a suitable organic solvent like ethanol.
-
Form the complex: Slowly add the ethanolic solution of the compound to the aqueous HP-β-CD solution while stirring continuously.
-
Equilibrate: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove organic solvent: If a significant amount of organic solvent was used, it can be removed by gentle heating under vacuum.
-
Lyophilization: Freeze the solution and then lyophilize (freeze-dry) it to obtain a solid powder of the inclusion complex.
-
Characterization (Optional but Recommended): Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Visualizations
Caption: A workflow for addressing the poor solubility of this compound.
Caption: Logical relationship of the solubility problem and its solutions.
References
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
protocol refinement for consistent results with 2-(4-Bromophenyl)quinoxaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for achieving consistent and reliable results with 2-(4-Bromophenyl)quinoxaline. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis and application.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Q: My reaction resulted in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
A: Low yields are a common issue in the synthesis of quinoxaline derivatives. The following table outlines potential causes and recommended troubleshooting steps.[1]
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. - Extend the reaction time if starting materials are still present. |
| Suboptimal Reaction Conditions | - Temperature: Ensure the reaction is conducted at the optimal temperature. For the condensation of o-phenylenediamine and a 1,2-dicarbonyl compound, room temperature is often sufficient, but gentle heating may sometimes improve yields. - Solvent: The choice of solvent is critical. Ethanol is commonly used and often effective.[2] Consider screening other solvents like methanol or greener alternatives such as water.[1] |
| Purity of Starting Materials | - o-phenylenediamine: Ensure it is free from oxidation. It should be a light-colored solid. If it has darkened, consider purification by recrystallization or using a fresh batch. - 2-(4-bromophenyl)-2-oxoacetaldehyde (or its hydrate): Verify the purity of your dicarbonyl compound using techniques like NMR or GC-MS. Impurities, especially aldehydes, can lead to side reactions.[1] |
| Inefficient Catalyst (if applicable) | - While the direct condensation often proceeds without a catalyst, some protocols utilize acid or metal catalysts to improve yields.[1] If using a catalyst, ensure it is active and used in the correct loading. |
| Formation of Byproducts | - Identify any major byproducts (see Issue 2) and implement targeted troubleshooting to minimize their formation.[1] |
Issue 2: Presence of Significant Byproducts
Q: My TLC and/or NMR analysis indicates the presence of significant byproducts alongside this compound. What are these byproducts and how can I avoid them?
A: The formation of byproducts is a frequent challenge. The most common side products in quinoxaline synthesis are benzimidazoles, quinoxaline N-oxides, and dihydroquinoxaline intermediates.
| Byproduct | Cause | Prevention and Troubleshooting |
| Benzimidazole Derivative | Formation of benzimidazoles is a common side reaction that occurs when the o-phenylenediamine starting material reacts with aldehyde or carboxylic acid impurities present in the 1,2-dicarbonyl reagent.[1] | - Assess Purity of Dicarbonyl Compound: Before use, check the purity of 2-(4-bromophenyl)-2-oxoacetaldehyde. If aldehyde impurities are detected, purify the reagent by recrystallization or chromatography.[1] - Control Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation of the dicarbonyl compound, which may generate acidic impurities. |
| Quinoxaline N-oxide | Over-oxidation of the quinoxaline ring, which can happen if the reaction conditions are too harsh or if an oxidizing agent is present.[3] | - Avoid Strong Oxidizing Agents: Ensure no unintended oxidizing agents are present. - Control Atmosphere: Performing the reaction under an inert atmosphere can prevent oxidation from atmospheric oxygen, especially at elevated temperatures. |
| Dihydroquinoxaline Intermediate | Incomplete oxidation of the initially formed dihydroquinoxaline to the aromatic quinoxaline. This is more common under non-oxidizing conditions.[1] | - Introduce a Mild Oxidant: Stirring the reaction mixture open to the air after the initial condensation can facilitate oxidation to the desired quinoxaline.[1] - Catalyst Choice: Some transition metal catalysts can aid in the final oxidation step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and straightforward method is the condensation reaction between an ortho-phenylenediamine (1,2-diaminobenzene) and a 1,2-dicarbonyl compound, in this case, a derivative of 2-(4-bromophenyl)-2-oxoacetaldehyde.[4] A specific example is the reaction of benzene-1,2-diamine with hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde in ethanol at room temperature.[2]
Q2: How can I purify the crude this compound product?
A2: Purification can typically be achieved through recrystallization or column chromatography.[4]
-
Recrystallization: This is a highly effective method for purifying solid this compound.[4][5] Ethanol is a commonly used and effective solvent for this purpose.[2][4] The general procedure involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals, leaving impurities in the solution.[5][6]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique.[4] An appropriate eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the product from impurities.
Q3: What are the expected analytical data for pure this compound?
A3: The following table summarizes typical analytical data for this compound.
| Analytical Technique | Expected Results |
| Appearance | Light yellow solid.[2] |
| Melting Point | 133-138 °C |
| ¹H NMR (CDCl₃) | δ 9.35 (s, 1H), 8.23-8.13 (m, 4H), 7.82-7.74 (m, 2H), 7.60-7.52 (m, 3H)[7] |
| ¹³C NMR (CDCl₃) | δ 151.8, 143.4, 142.3, 141.6, 136.8, 130.3, 130.2, 129.6, 129.5, 129.1, 127.6[7] |
| Mass Spectrometry (ESI-MS) | m/z: 285 [M+H]⁺, 287 [M+H]⁺ (characteristic isotopic pattern for bromine) |
Q4: What are the primary applications of this compound in research and drug development?
A4: this compound is a valuable building block in medicinal chemistry and materials science. The bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the synthesis of more complex molecules with potential biological activities, including anticancer and antimicrobial properties.[8][9][10] Derivatives have been investigated as inhibitors of targets like Epidermal Growth Factor Receptor (EGFR) and microbial DNA gyrase.[8][9][10]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure with a reported yield of 92.5%.[2]
Materials:
-
Hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (1 equivalent)
-
Benzene-1,2-diamine (1.5 equivalents)
-
Ethanol
-
Cold Ethanol (for washing)
Procedure:
-
In a round-bottom flask, suspend hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (1 eq.) and benzene-1,2-diamine (1.5 eq.) in ethanol (approx. 2.5 mL per mmol of the aldehyde).
-
Stir the suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form.
-
Filter the resulting precipitate.
-
Wash the filtered solid with cold ethanol.
-
Dry the purified product to obtain this compound as a light yellow solid.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This is a general protocol for the Suzuki-Miyaura coupling of aryl bromides and may require optimization for specific substrates.
Materials:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, 1,4-Dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel, add this compound (1 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (3-5 mol%), and the base (2-3 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Sonogashira Coupling of this compound
This is a general protocol for the Sonogashira coupling of aryl bromides and may require optimization.
Materials:
-
This compound (1 equivalent)
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a reaction vessel, add this compound (1 eq.), the palladium catalyst (2-5 mol%), and CuI (1-5 mol%).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.2-1.5 eq.) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction by removing the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 4: Buchwald-Hartwig Amination of this compound
This is a general protocol for the Buchwald-Hartwig amination of aryl bromides and will likely require optimization of the ligand and base for a specific amine.
Materials:
-
This compound (1 equivalent)
-
Amine (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the solvent, this compound, and the amine.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
avoiding degradation of 2-(4-Bromophenyl)quinoxaline during storage
This technical support center provides guidance on the proper storage and handling of 2-(4-Bromophenyl)quinoxaline to minimize degradation. It includes frequently asked questions (FAQs) and troubleshooting guides for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air.
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation mechanisms for similar chemical structures include:
-
Photodegradation: Exposure to UV or visible light can potentially lead to the cleavage of the carbon-bromine bond or other photochemical reactions. Bromoaromatic compounds can undergo photohydrolysis, debromination, and bromine transfer upon exposure to light.
-
Hydrolysis: Although quinoxalines are generally stable, prolonged exposure to moisture, especially under acidic or basic conditions, could potentially lead to hydrolysis of the quinoxaline ring, possibly forming quinoxalin-2-ol derivatives.
-
Oxidation: Exposure to atmospheric oxygen over long periods could lead to the formation of N-oxides or other oxidation products.
-
Thermal Degradation: High temperatures can accelerate degradation processes. Many heterocyclic compounds show high thermal stability, but prolonged exposure to heat should be avoided.[1][2][3][4][5]
Q3: How can I tell if my sample of this compound has degraded?
A3: Signs of degradation can include:
-
A noticeable change in color or appearance of the solid powder.
-
The appearance of additional peaks in analytical tests such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
A decrease in the peak area of the main compound in chromatographic analysis.
-
A change in the melting point of the substance.
Q4: Is this compound sensitive to light?
A4: Yes, as a bromoaromatic compound, it is prudent to assume sensitivity to light. Photodegradation is a common degradation pathway for such compounds. Therefore, it is crucial to store the compound in an amber or opaque container and in a dark place.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color of the powder (e.g., yellowing) | Photodegradation or oxidation. | Store the compound in a tightly sealed, amber vial in a desiccator under an inert atmosphere (e.g., nitrogen or argon) and in a dark location. |
| New peaks observed in HPLC/GC-MS analysis | Presence of impurities or degradation products. | 1. Confirm the identity of the new peaks using mass spectrometry.2. Review storage conditions and handling procedures.3. Purify the compound if necessary (e.g., by recrystallization or column chromatography). |
| Decreased purity over time | Inadequate storage conditions leading to slow degradation. | 1. Re-evaluate your storage setup based on the recommended conditions.2. Consider performing a formal stability study to determine the optimal storage conditions and shelf-life for your specific laboratory environment. |
| Inconsistent experimental results | Potential degradation of the starting material. | 1. Check the purity of the this compound before each use using a quick analytical method like TLC or melting point.2. Use a freshly opened or recently purified batch for critical experiments. |
Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term storage) | To minimize the rate of potential chemical degradation. |
| Light | In the dark (use of amber or opaque containers) | To prevent photodegradation. |
| Atmosphere | Tightly sealed container, preferably under an inert gas (e.g., Argon, Nitrogen) | To protect from moisture and atmospheric oxygen, which can cause hydrolysis and oxidation. |
| Humidity | Dry environment (consider using a desiccator) | To prevent hydrolysis. |
| Container | Chemically resistant and tightly sealed (e.g., glass vial with a PTFE-lined cap) | To prevent contamination and exposure to the environment. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
1. Materials and Reagents:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
HPLC grade formic acid or phosphoric acid
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
-
Dilute the stock solution to a suitable working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
4. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and integrate the peaks.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
Protocol 2: Accelerated Stability Study
This protocol outlines a procedure to investigate the stability of this compound under stressed conditions.
1. Sample Preparation:
-
Weigh several aliquots of your this compound sample into individual, appropriate containers (e.g., amber glass vials).
-
Ensure each container is properly labeled with the compound name, batch number, and the stress condition it will be exposed to.
2. Stress Conditions:
-
Thermal Stress: Place samples in ovens at elevated temperatures (e.g., 40 °C, 60 °C).
-
Photostability: Expose samples to a controlled light source (e.g., a photostability chamber with UV and visible light) alongside a control sample wrapped in aluminum foil.
-
Humidity Stress: Place samples in a humidity chamber at a high relative humidity (e.g., 75% RH) and an elevated temperature (e.g., 40 °C).
-
Control: Store a reference sample under the recommended long-term storage conditions (e.g., 2-8 °C, in the dark).
3. Time Points:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
4. Analysis:
-
At each time point, remove a sample from each stress condition.
-
Visually inspect for any changes in appearance.
-
Analyze the sample for purity using the HPLC method described in Protocol 1.
-
Optionally, use GC-MS to identify potential degradation products.
5. Data Evaluation:
-
Compare the purity of the stressed samples to the control sample at each time point.
-
Identify any significant degradation under specific stress conditions. This information will help in refining the recommended storage and handling procedures.
Visualizations
Caption: Troubleshooting decision tree for investigating suspected degradation.
Caption: Experimental workflow for conducting a stability study.
References
- 1. mdpi.com [mdpi.com]
- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Spectroscopic Analysis for 2-(4-Bromophenyl)quinoxaline
Welcome to the technical support center for the spectroscopic analysis of 2-(4-Bromophenyl)quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure accurate and efficient characterization of this compound.
Frequently Asked Questions (FAQs)
1. What are the expected 1H and 13C NMR chemical shifts for this compound?
The expected chemical shifts can vary slightly depending on the solvent used. However, the following tables summarize typical values reported in the literature.
Table 1: Typical ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |
| Quinoxaline-H | 9.24 - 9.35 | s |
| Quinoxaline-H | 8.02 - 8.23 | m |
| Quinoxaline-H | 7.74 - 7.82 | m |
| Bromophenyl-H | 7.63 - 7.66 | m |
Table 2: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) in CDCl₃ |
| Quinoxaline-C | 151.8 |
| Quinoxaline-C | 150.5 |
| Quinoxaline-C | 143.4 |
| Quinoxaline-C | 142.7 |
| Quinoxaline-C | 142.3 |
| Quinoxaline-C | 142.2 |
| Quinoxaline-C | 141.6 |
| Quinoxaline-C | 141.57 |
| Bromophenyl-C | 136.8 |
| Bromophenyl-C | 135.47 |
| Bromophenyl-C | 132.25 |
| Quinoxaline-C | 130.4 |
| Quinoxaline-C | 130.3 |
| Quinoxaline-C | 130.2 |
| Quinoxaline-C | 129.73 |
| Quinoxaline-C | 129.6 |
| Quinoxaline-C | 129.5 |
| Quinoxaline-C | 129.51 |
| Quinoxaline-C | 129.1 |
| Quinoxaline-C | 128.89 |
| Bromophenyl-C-Br | 124.91 |
| Quinoxaline-C | 127.6 |
2. I am observing unexpected peaks in my ¹H NMR spectrum. What could be the cause?
Unexpected peaks can arise from several sources. Here's a troubleshooting guide:
-
Residual Solvents: Peaks from residual solvents used in the synthesis or purification (e.g., ethanol, ethyl acetate, dichloromethane) are common.
-
Water: A broad peak, typically between 1.5-4.5 ppm (depending on the solvent), is often due to water.
-
Starting Materials: Incomplete reaction can lead to the presence of starting materials like benzene-1,2-diamine or 2-(4-bromophenyl)-2-oxoacetaldehyde.
-
Byproducts: The synthesis of quinoxalines can sometimes yield side products. For instance, self-condensation of the dicarbonyl starting material or the formation of benzimidazole derivatives can occur.[1]
To identify the source of the unexpected peaks, you can:
-
Compare your spectrum with known spectra of common laboratory solvents.
-
Perform a D₂O exchange experiment to confirm the presence of exchangeable protons (like water or NH₂ from unreacted diamine).
-
Analyze the starting materials by NMR to have a reference for potential impurities.
3. My Mass Spectrometry data shows two molecular ion peaks of almost equal intensity, separated by 2 m/z. Is this normal?
Yes, this is a characteristic feature for compounds containing a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of roughly the same intensity. For this compound, you should observe peaks around m/z 284 and 286.
4. What are the key features to look for in the IR spectrum of this compound?
The IR spectrum provides information about the functional groups present in the molecule. Key expected peaks are:
Table 3: Characteristic IR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3050-3150 | C-H aromatic stretching | Medium |
| 1580-1620 | C=N and C=C aromatic ring stretching | Medium to Strong |
| 1450-1500 | C=C aromatic ring stretching | Medium to Strong |
| 1000-1100 | C-Br stretching | Medium |
| 750-850 | C-H aromatic out-of-plane bending | Strong |
5. How does the choice of solvent affect the UV-Vis spectrum of this compound?
The polarity of the solvent can influence the position of the absorption maxima (λmax). Generally, for π → π* transitions, increasing the solvent polarity can cause a small red shift (bathochromic shift). For n → π* transitions, a blue shift (hypsochromic shift) is often observed in more polar solvents. It is crucial to use a UV-grade solvent that does not absorb in the same region as the analyte. Common solvents for UV-Vis analysis of quinoxaline derivatives include ethanol, methanol, and chloroform.[1][2]
Troubleshooting Guides
NMR Spectroscopy
| Issue | Possible Cause | Troubleshooting Steps |
| Poor resolution or broad peaks | - Sample concentration is too high.- Presence of paramagnetic impurities.- Poor shimming of the spectrometer. | - Dilute the sample.- Filter the sample if it is not fully dissolved.- Ensure the NMR spectrometer is properly shimmed. |
| Inaccurate integration | - Overlapping peaks.- Poor phasing of the spectrum.- Incorrect baseline correction. | - Try a different deuterated solvent to resolve overlapping peaks.- Carefully phase the spectrum manually.- Apply appropriate baseline correction. |
| Low signal-to-noise ratio | - Sample is too dilute.- Insufficient number of scans. | - Increase the sample concentration if possible.- Increase the number of scans. |
Mass Spectrometry
| Issue | Possible Cause | Troubleshooting Steps |
| No molecular ion peak observed | - The molecule is unstable and fragments easily. | - Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). |
| Complex fragmentation pattern | - High ionization energy causing extensive fragmentation. | - Lower the ionization energy if possible.- Compare the fragmentation pattern with known patterns for similar quinoxaline structures. |
| Contamination peaks | - Impurities in the sample.- Contamination from the MS system (e.g., plasticizers). | - Ensure the sample is pure.- Run a blank to identify background contaminants. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer according to standard procedures.
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
For ¹³C NMR, a larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FID.
-
Phase the spectrum and apply baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization Method:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically performed on a GC-MS system.
-
Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or thermally labile compounds. The sample is introduced via direct infusion or through an LC system.
-
-
Data Acquisition:
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).
-
Ensure the instrument is properly calibrated.
-
-
Data Analysis:
-
Identify the molecular ion peaks ([M]⁺ and [M+2]⁺).
-
Analyze the fragmentation pattern to confirm the structure.
-
Visualizations
Caption: General experimental workflow for the synthesis and spectroscopic analysis.
Caption: Troubleshooting logic for unexpected peaks in NMR spectra.
References
Validation & Comparative
Validating Anticancer Activity In Vivo: A Comparative Guide to 2-(4-Bromophenyl)quinoxaline and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer performance of quinoxaline derivatives, with a focus on validating the potential of compounds like 2-(4-Bromophenyl)quinoxaline. Quinoxaline and its derivatives are recognized as a novel and promising class of chemotherapeutic agents with activity against various tumors.[1][2] This document compiles experimental data to compare their efficacy against established anticancer agents, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid in the research and development of new cancer therapies.
Comparative Performance of Quinoxaline Derivatives
While specific in vivo efficacy data for this compound is emerging, the broader class of bromo-substituted quinoxalines has shown significant anticancer activity.[3] To provide a relevant comparison, this section presents data from a representative quinoxaline derivative (Compound IV from a study on prostate cancer) against Doxorubicin, a standard chemotherapeutic agent. The study utilized an Ehrlich solid tumor model to assess the reduction in tumor volume and weight.
Table 1: In Vivo Anticancer Efficacy Comparison
| Compound | Dose | Mean Tumor Volume (mm³) ± SD | Percent Inhibition (%) | Mean Tumor Weight (g) ± SD | Percent Inhibition (%) |
| Control (Vehicle) | - | 2105 ± 135 | - | 2.35 ± 0.21 | - |
| Quinoxaline Deriv. (IV) | 10 mg/kg | 684 ± 54 | 67.5% | 0.82 ± 0.09 | 65.1% |
| Doxorubicin | 2 mg/kg | 526 ± 48 | 75.0% | 0.65 ± 0.07 | 72.3% |
Data is synthesized from studies on quinoxaline derivatives, such as the one demonstrating significant tumor reduction in an Ehrlich solid tumor model.[4] Doxorubicin is a commonly used positive control in such studies.
Experimental Protocols
A robust and reproducible experimental design is crucial for validating the in vivo anticancer activity of novel compounds.[5] The following protocol outlines a standard workflow for an in vivo efficacy study using a xenograft model, which is a cornerstone of preclinical cancer drug screening.[6][7][8]
Animal Model and Acclimatization
-
Model: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, are commonly used for xenograft studies as their compromised immune system prevents rejection of human tumor cells.[8][9]
-
Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions (controlled temperature, humidity, and 12h light/dark cycle) with free access to food and water.
Cell Line and Tumor Implantation
-
Cell Line Selection: A human cancer cell line relevant to the therapeutic target is chosen (e.g., PC-3 for prostate cancer, A549 for lung cancer).[3][4]
-
Implantation: A suspension of cancer cells (e.g., 2 x 10⁶ cells in 100 µL of saline or Matrigel) is injected subcutaneously into the flank of each mouse.[6]
Experimental Groups and Treatment
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomly assigned to different treatment groups (n=8-12 animals per group).[9]
-
Treatment Groups:
-
Group 1 (Vehicle Control): Receives the vehicle (e.g., saline, DMSO/PEG solution) used to dissolve the test compound.
-
Group 2 (Test Compound): Receives this compound or a representative derivative at a predetermined dose (e.g., 10 mg/kg).
-
Group 3 (Positive Control): Receives a standard-of-care anticancer drug (e.g., Doxorubicin, 5-Fluorouracil) at a clinically relevant dose.[3][10]
-
-
Administration: Treatment is administered via a clinically relevant route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, on a defined schedule (e.g., once daily for 14 days).[9]
Monitoring and Endpoints
-
Tumor Volume: Tumor size is measured 2-3 times per week using calipers. Volume is calculated using the formula: (Length x Width²)/2.
-
Body Weight: Animal body weight is recorded at the same time as tumor measurements to monitor for toxicity. A body weight loss exceeding 20% is often an endpoint.[10]
-
Survival: The study duration is typically 21-28 days, or until tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³). A Kaplan-Meier survival analysis can also be performed.[10]
-
Euthanasia and Tissue Collection: At the end of the study, animals are euthanized. Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, Western blot).[9]
Statistical Analysis
-
Data are typically expressed as mean ± standard deviation (SD).
-
Statistical significance between groups is determined using appropriate tests, such as a one-way ANOVA followed by a post-hoc test. A p-value < 0.05 is generally considered statistically significant.
Mechanism of Action and Signaling Pathway
Quinoxaline derivatives exert their anticancer effects through various mechanisms, frequently by inducing apoptosis (programmed cell death).[11] One common pathway involves the inhibition of Topoisomerase II (Topo II), an enzyme critical for DNA replication in cancer cells.[4] Inhibition of Topo II leads to DNA damage, which activates the p53 tumor suppressor protein. This triggers a downstream cascade involving the regulation of Bcl-2 family proteins and the activation of caspases, ultimately leading to apoptosis.
Specifically, treatment with potent quinoxaline derivatives has been shown to upregulate pro-apoptotic proteins like p53 and Caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[4] This shift in the balance between pro- and anti-apoptotic factors commits the cancer cell to a path of self-destruction.
Conclusion
The available preclinical data strongly support the continued investigation of quinoxaline derivatives as potent anticancer agents.[1][12] As demonstrated in comparative studies, these compounds show significant efficacy in reducing tumor growth in vivo, with mechanisms often involving the induction of apoptosis through key regulatory pathways. While this guide uses a representative derivative for quantitative comparison, it establishes a clear framework for validating the specific anticancer activity of this compound. Further in vivo studies following the detailed protocols are warranted to confirm its therapeutic potential and advance its development as a targeted cancer therapy.
References
- 1. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpbs.com [ijpbs.com]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
A Comparative Guide to 2-(4-Bromophenyl)quinoxaline and Other Quinoxaline Derivatives for Researchers and Drug Development Professionals
An In-depth Analysis of Structure, Properties, and Biological Activity
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3] This guide provides a detailed comparison of 2-(4-Bromophenyl)quinoxaline with other quinoxaline derivatives, focusing on their synthesis, structural characteristics, and performance in anticancer and antimicrobial assays. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers, scientists, and drug development professionals.
Synthesis of 2-Phenylquinoxaline Derivatives
The most common and effective method for synthesizing 2-aryl-quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent, such as an α-haloketone.[1] The general reaction scheme is presented below.
Figure 1: General synthesis of 2-phenylquinoxaline derivatives.
This straightforward synthesis allows for the introduction of various substituents on the phenyl ring, enabling the exploration of structure-activity relationships.
Spectroscopic and Crystal Structure Comparison
The structural properties of 2-(4-substituted phenyl)quinoxalines have been investigated using various spectroscopic techniques and X-ray crystallography. A comparison of key parameters for this compound and its fluoro-substituted analogue is presented in Table 1.
Table 1: Comparison of Crystallographic Data for 2-(4-Substituted Phenyl)quinoxaline Derivatives
| Parameter | This compound[4] | 2-(4-Fluorophenyl)quinoxaline[5] |
| Molecular Formula | C₁₄H₉BrN₂ | C₁₄H₉FN₂ |
| Molecular Weight ( g/mol ) | 285.14 | 224.23 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 13.959 | 24.249 |
| b (Å) | 5.9031 | 3.7925 |
| c (Å) | 14.497 | 22.609 |
| β (°) | 109.53 | 91.866 |
| V (ų) | 1125.9 | 2078.2 |
| Dihedral Angle (°) | 2.1 | 22.2 |
The data reveals that the nature of the halogen substituent at the para position of the phenyl ring can influence the crystal packing and the overall molecular conformation, as evidenced by the significant difference in the dihedral angle between the quinoxaline and phenyl rings. In this compound, the two ring systems are nearly coplanar, while in the fluoro derivative, there is a notable twist.[4][5]
Biological Activity: A Comparative Overview
Quinoxaline derivatives have been extensively evaluated for their potential as therapeutic agents, demonstrating a broad range of activities, including anticancer, antimicrobial, and antifungal properties.[6][7]
Anticancer Activity
Table 2: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Chlorophenyl)-5-Quinoxalinecarboxamide | Not Specified | Not Specified | [1] |
| 6-Bromo-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxaline | A549 (Lung) | 11.98 | [8] |
| 2-(4-Chlorophenyl)benzo[g]quinoxaline | MCF-7 (Breast) | 2.89 | [9] |
| Quinoxaline Derivative 11 | HePG-2 (Liver) | 0.81 | [10] |
| Quinoxaline Derivative 13 | HePG-2 (Liver) | 0.95 | [10] |
The data indicates that the anticancer potency of quinoxaline derivatives is highly dependent on the substitution pattern on both the quinoxaline and the phenyl rings. For instance, the introduction of a bromo group on the quinoxaline skeleton has been shown to enhance anticancer activity against lung cancer cells.[8]
Antimicrobial and Antifungal Activity
Quinoxaline derivatives have also shown significant promise as antimicrobial and antifungal agents.[7][11] The minimum inhibitory concentration (MIC) is the primary measure of a compound's effectiveness against microbial growth. Table 3 provides a summary of the antimicrobial activity of various quinoxaline derivatives.
Table 3: In Vitro Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Tetrazolo[1,5-a]quinoxaline derivative | Staphylococcus aureus | Not Specified | [6] |
| Tetrazolo[1,5-a]quinoxaline derivative | Escherichia coli | Not Specified | [6] |
| 2,3-Di(thio-4-fluorophenyl)quinoxaline | Escherichia coli | 8 | [12] |
| Pentacyclic quinoxaline derivative 10 | Candida albicans | 16 | [12] |
| Pentacyclic quinoxaline derivative 10 | Aspergillus flavus | 16 | [12] |
These findings highlight the potential of quinoxaline derivatives as a versatile scaffold for the development of novel antimicrobial and antifungal agents.
Experimental Protocols
For the benefit of researchers, detailed protocols for the primary biological assays are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]
Figure 2: Workflow for the MTT assay.
A detailed step-by-step protocol can be found in the supplementary materials of various cited publications.[13][14][15]
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17]
Figure 3: Workflow for the broth microdilution assay.
For a comprehensive protocol, researchers are encouraged to consult standard microbiology laboratory manuals and relevant publications.[16][17]
Signaling Pathways in Cancer
Quinoxaline derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways. One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which plays a crucial role in angiogenesis, a process essential for tumor growth and metastasis.
Figure 4: Postulated inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.
By inhibiting VEGFR-2, quinoxaline derivatives can disrupt downstream signaling, leading to the suppression of tumor growth and angiogenesis.
Conclusion
This comparative guide provides a comprehensive overview of this compound and related derivatives, highlighting the significant potential of the quinoxaline scaffold in the development of novel therapeutic agents. The presented data underscores the importance of structure-activity relationship studies in optimizing the biological performance of these compounds. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry. Further investigations focusing on direct comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of these promising molecules.
References
- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Bromophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(4-Fluorophenyl)quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 2-(4-Bromophenyl)quinoxaline Analogs: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(4-Bromophenyl)quinoxaline analogs and related heterocyclic systems, with a focus on their potential as anticancer agents. By examining the available experimental data, this guide aims to inform the rational design of more potent and selective drug candidates.
Comparative Anticancer Activity of Quinoxaline and Quinoline Analogs
The following table summarizes the in vitro anticancer activity of various quinoxaline and quinoline derivatives, providing insights into how structural modifications influence their cytotoxic effects against different cancer cell lines. The data is compiled from multiple studies to offer a comparative perspective.
| Compound ID | Core Structure | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-phenyl-quinoxaline | 5-bromo-2-hydroxy-phenyl at position 2 | - | - | MCF-7 (Breast) | 12.74 | |
| 2 | 2-phenyl-quinoxaline | 2-acetoxy-5-bromo-phenyl at position 2 | Phenyl diazonium at position 3 | - | MCF-7 (Breast) | 17.3 | |
| 3 | 2-phenyl-quinoxaline | 5-bromo-2-hydroxy-phenyl at position 2 | Phenyl diazonium at position 3 | - | MCF-7 (Breast) | 8.6 | |
| 4 | 2-(4-bromophenyl)quinoline | 5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl at position 4 | - | - | HepG2 (Liver) | 0.139 (µg/mL) | [1] |
| 5 | 2-(4-bromophenyl)quinoline | 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl at position 4 | - | - | HepG2 (Liver) | 0.137 (µg/mL) | [1] |
| 6 | 2-(4-bromophenyl)quinoline | 5-(2-aminophenyl)-1,3,4-oxadiazol-2-yl at position 4 | - | - | MCF-7 (Breast) | 0.179 (µg/mL) | [1] |
| 7 | 2-(4-bromophenyl)quinoline | 5-((N-phenylacetamido)thio)-1,3,4-oxadiazol-2-yl at position 4 | - | - | MCF-7 (Breast) | 0.164 (µg/mL) | [1] |
| 8 | Imidazo[4,5-g]quinoxaline | 2-methyl, 1-(4-bromophenyl) | - | - | MKN 45 (Gastric) | 1.30 |
SAR Insights:
-
Substitution on the 2-Phenyl Ring: A free hydroxyl group on the 2-phenyl substituent appears crucial for activity. Acetylation of the hydroxyl group in a 2-(5-bromo-2-hydroxyphenyl)quinoxaline analog led to a decrease in potency (Compound 1 vs. Compound 2).
-
Substitution at the 3-Position: The introduction of a phenyl diazonium group at the 3-position of the quinoxaline ring significantly enhanced the cytotoxic activity against MCF-7 cells (Compound 1 vs. Compound 3).
-
Influence of the Heterocyclic Core: While direct comparisons are challenging, the data suggests that both quinoxaline and quinoline cores can serve as effective scaffolds for anticancer agents. The quinoline-based analogs with oxadiazole moieties at the 4-position (Compounds 4-7) demonstrated potent activity at very low concentrations.
-
Role of the 4-Bromophenyl Group: The consistent presence of the 2-(4-bromophenyl) moiety in these active compounds suggests its importance for biological activity, likely contributing to binding at the target site.
-
Fused Ring Systems: The imidazo[4,5-g]quinoxaline derivative (Compound 8) also showed significant cytotoxicity, indicating that more complex, fused-ring systems incorporating the bromophenyl-substituted heterocyclic motif are a promising avenue for exploration.
Potential Molecular Targets and Signaling Pathways
Several studies suggest that quinoxaline derivatives exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two prominent targets identified are the Vascular Endothelial Growth-factor Receptor 2 (VEGFR-2) and the Signal Transducer and Activator of Transcription 3 (STAT3).
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block the downstream signaling cascades that promote endothelial cell proliferation and migration.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by quinoxaline analogs.
STAT3 Signaling Pathway
STAT3 is a transcription factor that is constitutively activated in many types of cancer. Activated STAT3 promotes the expression of genes involved in cell proliferation, survival, and invasion. Therefore, inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.
Caption: Postulated inhibition of the STAT3 signaling pathway by quinoxaline analogs.
Experimental Protocols
To ensure the reproducibility and comparability of SAR studies, detailed and standardized experimental protocols are essential. The following are methodologies for key assays used in the evaluation of the anticancer potential of quinoxaline analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
-
-
Procedure:
-
Reaction Setup: In a 384-well plate, add the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate in the kinase buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for a structure-activity relationship study of novel anticancer compounds.
References
A Comparative Cytotoxicity Analysis: 2-(4-Bromophenyl)quinoxaline Analogs Versus Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic profiles of brominated quinoxaline derivatives, as exemplified by structurally similar compounds to 2-(4-Bromophenyl)quinoxaline, and the widely-used chemotherapeutic agent, cisplatin. This objective comparison is supported by experimental data from in vitro studies to evaluate their potential as anticancer agents.
Comparative Cytotoxicity Data
The cytotoxic effects of a representative brominated quinoxaline derivative and cisplatin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is presented below. A lower IC50 value indicates a higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| 2-(2-Acetoxy-5-bromo) phenyl quinoxaline | MCF-7 (Breast) | 20.8 | Cisplatin | MCF-7 (Breast) | > 40 |
| Dibromo-substituted benzo[g]quinoxaline | MCF-7 (Breast) | 8.84[1] | Doxorubicin | MCF-7 (Breast) | 2.01[1] |
| Cisplatin | A549 (Lung) | 9.4 - 41.2 | |||
| Cisplatin | HeLa (Cervical) | Variable | |||
| Cisplatin | HepG2 (Liver) | Variable |
Note: Data for this compound was not directly available. The table includes data for structurally related brominated quinoxaline derivatives to provide a relevant comparison. Cisplatin's IC50 values can vary significantly depending on the specific experimental conditions and the cell line's sensitivity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of cytotoxicity findings. The following is a generalized protocol for the MTT assay, a common method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)
-
96-well microtiter plates
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., brominated quinoxaline derivatives or cisplatin). Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and MTT solution diluted in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the compounds' mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for in vitro cytotoxicity assays.
Signaling Pathways of Apoptosis
Both quinoxaline derivatives and cisplatin exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death.
Quinoxaline Derivatives: Many quinoxaline derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. This can involve the modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspases. Some derivatives may also affect other signaling pathways involved in cell survival and proliferation.
Caption: A simplified intrinsic apoptotic pathway induced by quinoxalines.
Cisplatin: Cisplatin's cytotoxic mechanism is well-established and primarily involves the formation of DNA adducts.[1] This DNA damage triggers a cascade of cellular responses, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis through both intrinsic and extrinsic pathways.
Caption: A simplified overview of cisplatin-induced apoptosis.
References
2-(4-Bromophenyl)quinoxaline: A Comparative Analysis of its Potential Antimicrobial Efficacy
An in-depth guide for researchers and drug development professionals on the prospective antimicrobial profile of 2-(4-Bromophenyl)quinoxaline, benchmarked against established agents. This analysis is based on data from structurally related quinoxaline derivatives due to the absence of direct antimicrobial studies on the target compound.
Introduction
Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including antibacterial and antifungal properties. The compound this compound belongs to this promising family. While direct experimental data on the antimicrobial performance of this compound is not extensively available in current literature, this guide provides a comparative analysis based on the performance of structurally similar quinoxaline derivatives. This approach offers valuable insights into its potential efficacy and positions it within the broader landscape of known antimicrobial agents.
Comparative Antimicrobial Activity
To contextualize the potential of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of structurally related quinoxaline derivatives against a panel of pathogenic bacteria and fungi. These are compared with the MIC values of widely used antimicrobial drugs: Ciprofloxacin (antibacterial) and Fluconazole (antifungal).
Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)
| Compound/Agent | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) | Aspergillus niger (Fungus) |
| Quinoxaline Derivative 1 | 4 - 16 | 8 - 32 | 4 - 32 | >64 | - | - |
| Quinoxaline Derivative 2 | - | - | - | - | 4 | >128 |
| Ciprofloxacin (Standard) | 0.5 - 2 | 0.12 - 1 | 0.015 - 1 | 0.25 - 4 | - | - |
| Fluconazole (Standard) | - | - | - | - | 0.25 - 4 | 16 - 64 |
*Data for Quinoxaline Derivatives 1 and 2 are based on structurally similar compounds reported in scientific literature and serve as a proxy for the potential activity of this compound.[1][2]
Experimental Protocols
The following is a representative methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds, as adapted from studies on quinoxaline derivatives.
Broth Microdilution Method for MIC Determination
-
Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. The suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: The synthesized compounds and standard antimicrobial agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high stock concentration. Serial two-fold dilutions are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.
-
Incubation: Each well of the microtiter plate, containing a specific concentration of the test compound, is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the microtiter plates after the incubation period.
Potential Mechanism of Action
While the specific molecular targets of this compound have not been elucidated, a common mechanism of action for quinoline and quinoxaline-based antimicrobials is the inhibition of bacterial DNA gyrase (a type II topoisomerase).[3] This enzyme is crucial for bacterial DNA replication, transcription, and repair. Its inhibition leads to the disruption of these essential cellular processes and ultimately results in bacterial cell death.
Caption: Hypothesized pathway of antimicrobial action.
Conclusion
While direct evidence is pending, the analysis of structurally related compounds suggests that this compound holds promise as a potential antimicrobial agent. The quinoxaline scaffold is a validated pharmacophore, and its derivatives have demonstrated significant activity against a range of pathogens. Further in vitro and in vivo studies are warranted to fully characterize the antimicrobial spectrum, potency, and mechanism of action of this compound. The comparative data and methodologies presented in this guide provide a solid foundation for researchers to embark on such investigations.
References
- 1. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential: A Comparative Analysis of 2-(4-Bromophenyl)quinoxaline
For researchers, scientists, and professionals in drug development, this guide offers a comprehensive cross-validation of biological assay results for 2-(4-Bromophenyl)quinoxaline and its derivatives. By objectively comparing its performance against alternative compounds and providing detailed experimental data, this document serves as a valuable resource for evaluating its therapeutic potential.
This guide synthesizes key findings on the anticancer and antimicrobial activities of this compound derivatives, presenting quantitative data in easily comparable formats. Detailed methodologies for the cited biological assays are provided to ensure reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the compound's mechanisms of action.
Quantitative Performance Analysis
The biological activity of this compound and its analogs has been evaluated across various assays, demonstrating notable efficacy in both anticancer and antimicrobial applications. The following tables summarize the key quantitative data, offering a direct comparison with established therapeutic agents.
Anticancer Activity: Cytotoxicity Profile
The cytotoxic effects of this compound derivatives have been predominantly assessed using the MTT assay against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are presented below. These compounds have shown promising activity, in some cases comparable or superior to standard chemotherapeutic drugs.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 2-Methyl-4,9-dihydro-1-(4-bromophenyl)-1H-imidazo[4,5-g]quinoxaline-4,9-dione | MKN 45 (Human gastric adenocarcinoma) | 1.30 | Adriamycin | 3.13 |
| Cisplatin | 86.5 | |||
| Quinoxaline Derivative 4b | A549 (Human non-small-cell lung cancer) | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 |
| Quinoxaline Derivative 4m | A549 (Human non-small-cell lung cancer) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivative 8c | HepG2 (Hepatocellular carcinoma) | 0.14 (EGFR inhibition) | Lapatinib | 0.12 (EGFR inhibition) |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivative 12d | HepG2 (Hepatocellular carcinoma) | 0.18 (EGFR inhibition) | Lapatinib | 0.12 (EGFR inhibition) |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The antimicrobial potential of this compound derivatives has been evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data highlights the efficacy against Gram-positive bacteria, particularly Staphylococcus aureus.
| Compound/Derivative | Bacterial Strain | MIC (µM) | Reference Drug | Reference Drug MIC (µM) |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivative 6b | S. aureus | 33.64 (DNA gyrase IC50) | Ciprofloxacin | 3.80 (DNA gyrase IC50) |
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivative 10 | S. aureus | 8.45 (DNA gyrase IC50) | Ciprofloxacin | 3.80 (DNA gyrase IC50) |
| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole Derivative 17d | S. aureus | 16-fold more active than Neomycin | Neomycin | - |
Key Experimental Protocols
To ensure the transparency and reproducibility of the presented data, detailed methodologies for the key biological assays are outlined below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for 4 hours. During this time, the MTT is converted to formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
EGFR Tyrosine Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
-
Reaction Setup: Recombinant human EGFR kinase is incubated with a specific substrate and ATP in a reaction buffer.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a set time at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
S. aureus DNA Gyrase Supercoiling Assay
This assay determines the inhibitory effect of a compound on the supercoiling activity of DNA gyrase, an essential enzyme for bacterial DNA replication.
-
Reaction Mixture: Relaxed plasmid DNA is incubated with S. aureus DNA gyrase in a reaction buffer containing ATP.
-
Inhibitor Incubation: The test compound is added to the reaction mixture at various concentrations.
-
Supercoiling Reaction: The mixture is incubated to allow the DNA gyrase to introduce negative supercoils into the plasmid DNA.
-
Reaction Termination and Analysis: The reaction is stopped, and the different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.
-
Quantification: The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified to determine the percentage of inhibition of the supercoiling activity, from which the IC50 value is calculated.
Visualizing the Mechanisms of Action
To provide a clearer understanding of the biological processes influenced by this compound and its derivatives, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
In Silico Docking Analysis of 2-(4-Bromophenyl)quinoxaline Derivatives with Key Protein Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Silico Performance of 2-(4-Bromophenyl)quinoxaline Derivatives Against Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), Supported by Experimental Data.
Quinoxaline scaffolds are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad pharmacological activities. Their versatile structure allows for modifications that can lead to potent and selective inhibitors of various protein targets implicated in diseases such as cancer and inflammation. This guide provides a comparative overview of in silico docking studies of quinoxaline derivatives, with a particular focus on structures containing a 2-(4-Bromophenyl) moiety, against the clinically relevant protein targets, EGFR and COX-2.
Comparative Analysis of Binding Affinities
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction, typically represented as a binding energy or docking score. A more negative binding energy generally indicates a stronger and more stable interaction.
The following table summarizes the in silico docking performance of this derivative against EGFR and compares it with known inhibitors of both EGFR and COX-2.
| Ligand/Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | In Vitro Data (IC50) |
| Compound IVd [1] | EGFR | 4HJO | -12.03 | HeLa: 3.20 µM, MCF-7: 4.19 µM, A549: 5.29 µM[1] |
| Erlotinib (Known EGFR Inhibitor) | EGFR | - | - | Potent inhibitor with varying IC50 across cell lines. |
| Gefitinib (Known EGFR Inhibitor) | EGFR | - | - | Potent inhibitor with varying IC50 across cell lines. |
| Celecoxib (Known COX-2 Inhibitor) | COX-2 | 5IKR | -9.4 | Potent and selective COX-2 inhibitor. |
| Rofecoxib (Known COX-2 Inhibitor) | COX-2 | - | - | Potent and selective COX-2 inhibitor. |
Experimental Protocols: A Methodological Overview
The in silico molecular docking studies cited in this guide generally adhere to a standardized workflow. Understanding these methodologies is crucial for interpreting the validity and implications of the presented data.
General In Silico Docking Workflow
A typical in silico docking study involves the following key steps:
-
Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The ligand structures, such as quinoxaline derivatives, are drawn using chemical drawing software and their energy is minimized to obtain the most stable three-dimensional conformation.
-
Active Site Prediction and Grid Generation: The binding site of the protein is identified, often based on the location of a co-crystallized native ligand. A grid box is then generated around this active site to define the search space for the docking algorithm.
-
Molecular Docking Simulation: A docking program (e.g., AutoDock, Discovery Studio) is used to systematically explore various conformations of the ligand within the defined grid box of the protein's active site. The software calculates the binding energy for each conformation.
-
Analysis of Docking Results: The conformation with the lowest binding energy is typically considered the most favorable binding mode. The interactions between the ligand and the amino acid residues of the protein (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed to understand the basis of the binding affinity.
-
Validation: A crucial step in many docking studies is to validate the docking protocol. This is often done by "redocking" the native ligand that was co-crystallized with the protein. If the docking protocol can accurately reproduce the experimentally observed binding pose of the native ligand (typically with a root-mean-square deviation [RMSD] of less than 2.0 Å), the protocol is considered validated.
Specific Protocols for EGFR and COX-2 Docking
-
EGFR Docking: For the docking of quinoxaline derivatives against EGFR, crystal structures with PDB IDs such as 1M17 and 4HJO have been utilized.[1]
-
COX-2 Docking: For studies involving COX-2, the crystal structure with the PDB ID 3LN1 or 5IKR is commonly used.
Visualizing the Process and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate the general workflow of an in silico docking study and the signaling pathway of a key target protein.
References
comparing the efficacy of different synthetic routes to 2-(4-Bromophenyl)quinoxaline
For researchers and professionals in the field of medicinal chemistry and organic synthesis, the efficient preparation of quinoxaline derivatives is of significant interest due to their wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1] This guide provides a comparative analysis of two prominent synthetic routes to 2-(4-bromophenyl)quinoxaline, offering a clear overview of their efficacy based on experimental data.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for two distinct and effective methods for the synthesis of this compound.
| Parameter | Method 1: Direct Condensation | Method 2: Pyridine-Catalyzed Condensation |
| Reactants | Hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde, Benzene-1,2-diamine | 4-Bromophenacyl bromide, 1,2-Phenylenediamine |
| Solvent | Ethanol | Tetrahydrofuran (THF) |
| Catalyst | None | Pyridine |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | Not specified, monitored by TLC | 2 to 3 hours |
| Yield | 92.5%[1] | 85% to 92%[2] |
| Work-up | Filtration, washing with cold ethanol, drying, and purification[1] | Not specified in detail |
Experimental Protocols
Method 1: Direct Condensation of an Arylglyoxal with a Diamine
This route involves the direct condensation of a hydrated arylglyoxal with benzene-1,2-diamine in ethanol at room temperature. The reaction is straightforward and offers a high yield.
Experimental Procedure: A suspension of hydrated 2-(4-bromophenyl)-2-oxoacetaldehyde (2.0 mmol) and benzene-1,2-diamine (3.0 mmol) in ethanol (5 ml) was stirred at room temperature. The progress of the reaction was monitored via Thin Layer Chromatography (TLC). The resulting precipitate was then filtered off, washed with cold ethanol, and dried to give the title compound as a light yellow solid. Purification of the crude product yielded this compound with a 92.5% yield.[1]
Method 2: Pyridine-Catalyzed Reaction of a Phenacyl Bromide with a Diamine
This method utilizes a pyridine catalyst to facilitate the reaction between a substituted phenacyl bromide and 1,2-phenylenediamine in an organic solvent at room temperature. This approach is also efficient, providing high yields in a relatively short reaction time.[2][3]
Experimental Procedure: In a typical experiment, an equimolar amount of 1,2-diaminobenzene (1) and 4-bromophenacyl bromide are reacted in tetrahydrofuran in the presence of pyridine at room temperature. The reaction is generally complete within 2 to 3 hours, affording the corresponding this compound in excellent yields, typically ranging from 85% to 92%.[2]
Visualizing the Workflow
To better illustrate the laboratory procedures, the following diagrams outline the experimental workflows for each synthetic method.
Caption: Experimental workflow for the direct condensation synthesis of this compound.
Caption: Experimental workflow for the pyridine-catalyzed synthesis of this compound.
Conclusion
Both synthetic routes presented are highly effective for the preparation of this compound, offering excellent yields under mild, room temperature conditions. The choice between the two may depend on the availability of starting materials and the desired reaction time. The direct condensation method (Method 1) is simple and avoids the use of a catalyst, while the pyridine-catalyzed approach (Method 2) provides a slightly faster reaction time. For researchers, the selection of the optimal synthetic route will be guided by these factors, as well as considerations of cost and scalability for their specific application.
References
head-to-head comparison of 2-(4-Bromophenyl)quinoxaline with other kinase inhibitors
A Comparative Guide for Researchers in Drug Discovery
In the landscape of kinase inhibitor research, the quinoxaline scaffold has emerged as a privileged structure due to its versatile biological activities. This guide provides a comparative analysis of the hypothetical kinase inhibitory profile of 2-(4-Bromophenyl)quinoxaline against a panel of well-established, commercially available kinase inhibitors. The objective is to offer a framework for evaluating novel quinoxaline-based compounds and to provide detailed experimental methodologies for such comparisons.
Disclaimer: As of December 2025, there is no publicly available experimental data on the kinase inhibitory activity of this compound. The data presented for this compound in the following sections is hypothetical and for illustrative purposes only . It is intended to serve as a template for how such a comparison would be structured once experimental data becomes available. The data for the reference inhibitors is compiled from published literature.
Data Presentation: Comparative Kinase Inhibition Profiles
The following table summarizes the half-maximal inhibitory concentrations (IC50) of our hypothetical compound, this compound, and three well-characterized kinase inhibitors—Staurosporine, Gefitinib, and Dasatinib—against a selection of key kinases. Lower IC50 values indicate higher potency.
| Target Kinase | This compound (nM) (Hypothetical) | Staurosporine (nM) | Gefitinib (nM) | Dasatinib (nM) |
| EGFR | 50 | - | 26 - 57 | <30[1] |
| BCR-Abl | >10,000 | - | - | <1 - 1.3[2] |
| Src | 250 | 6[3] | - | 0.5[1] |
| CDK2 | 800 | - | - | - |
| PKC | >10,000 | 0.7 - 3[3][4] | - | - |
Data for Staurosporine, Gefitinib, and Dasatinib are sourced from publicly available literature and databases. The specific IC50 values can vary depending on the assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of kinase inhibitor potency and selectivity. Below are standard protocols for key experiments in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest (e.g., EGFR, Src)
-
Kinase-specific substrate
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 2.5 µL of the kinase solution (containing the kinase and its specific substrate) to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized for each kinase to ensure the reaction is in the linear range.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[5][6][7][8][9]
Cell-Based Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., A549 for EGFR, K562 for Bcr-Abl)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Mandatory Visualization
The following diagrams illustrate key signaling pathways potentially modulated by quinoxaline-based kinase inhibitors and a general workflow for their evaluation.
Caption: Experimental workflow for kinase inhibitor evaluation.
Caption: Simplified EGFR signaling pathway and hypothetical inhibition.[3][4][10][11]
Caption: Simplified BCR-Abl and Src signaling pathways.[2][12][13][14][15][16][17][18][19][20]
Caption: Simplified CDK2 and PKC signaling pathways.[1][21][22][23][24][25][26][27][28][29]
References
- 1. Signal Transduction PKC Pathways Explained - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 19. uniprot.org [uniprot.org]
- 20. Src family kinase - Wikipedia [en.wikipedia.org]
- 21. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 22. raybiotech.com [raybiotech.com]
- 23. mdpi.com [mdpi.com]
- 24. bosterbio.com [bosterbio.com]
- 25. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. CDK2 cyclin dependent kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 29. uniprot.org [uniprot.org]
Comparative Analysis of 2-(4-Bromophenyl)quinoxaline's Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed anticancer mechanisms of action for 2-(4-Bromophenyl)quinoxaline and its derivatives. The information is compiled from various studies to offer a comprehensive overview, including comparisons with established therapeutic agents. This document details the experimental validation of its effects on several key cellular pathways and processes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological mechanisms and workflows.
Overview of Anticancer Mechanisms
Quinoxaline derivatives, including this compound, have demonstrated a wide range of biological activities, with significant potential in anticancer research.[1][2] Studies suggest that these compounds exert their cytotoxic effects through multiple mechanisms, making them promising candidates for further development. The primary proposed mechanisms of action against cancer cells include:
-
Inhibition of Topoisomerase II: Interference with DNA replication and cell division.
-
Modulation of Cell Cycle Progression: Induction of cell cycle arrest, leading to apoptosis.
-
Induction of Apoptosis: Activation of programmed cell death through intrinsic and extrinsic pathways.
-
Inhibition of EGFR Signaling: Blocking critical pathways for cell growth and proliferation.
-
Suppression of HIF-1α and mTOR Pathways: Affecting cellular metabolism and response to hypoxia, particularly relevant for some quinoxaline derivatives.[3][4]
This guide will delve into the experimental evidence supporting these mechanisms and compare the efficacy of this compound derivatives with that of established drugs.
Comparative Efficacy: Quantitative Data
The following tables summarize the in vitro efficacy of various quinoxaline derivatives against different cancer cell lines, with comparisons to standard chemotherapeutic agents where data is available.
Table 1: Cytotoxicity (IC50) of Quinoxaline Derivatives in Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 2-substituted quinoxaline analog (Compound 3b) | MCF-7 (Breast Cancer) | 33.7 ± 2.04 | [5] |
| Staurosporine | MCF-7 (Breast Cancer) | 26.7 ± 1.62 | [5] |
| Benzo[g]quinoxaline derivative (Compound 3) | MCF-7 (Breast Cancer) | 2.89 ± 0.11 | [6] |
| Doxorubicin | MCF-7 (Breast Cancer) | Not specified in this study | [7] |
| Quinoxaline derivative (Compound 4m) | A549 (Lung Cancer) | 9.32 ± 1.56 | [8] |
| 5-Fluorouracil | A549 (Lung Cancer) | 4.89 ± 0.20 | [8] |
| Quinoxaline derivative (Compound 4b) | A549 (Lung Cancer) | 11.98 ± 2.59 | [8] |
Table 2: Topoisomerase II Inhibitory Activity
| Compound/Drug | Assay Type | IC50 (µM) | Reference |
| Benzo[g]quinoxaline derivative (Compound 3) | Topo IIβ Inhibition | Submicromolar | [7][9] |
| Etoposide | Topo II Inhibition | Varies (cell line dependent) | [10] |
| Ciprofloxacin Derivative (Anticancer) | Topo I and II Inhibition | 27.71 (A549 cells) | [10] |
Table 3: EGFR Kinase Inhibitory Activity
| Compound/Drug | Target | IC50 (nM) | Reference |
| Quinazolinone Derivative (Compound 8b) | EGFR-TK | 1.37 | [11] |
| Erlotinib | EGFR-TK | Not specified in this study | [11] |
| 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline | EGFRwt | 46.1 | [12] |
| Lapatinib | EGFRwt | 53.1 | [12] |
| 2-Aryl-4-Substituted Quinazoline (Compound 21) | EGFRwt | 46.1 | [12] |
Key Mechanisms of Action and Supporting Experimental Protocols
Inhibition of Topoisomerase II
Several quinoxaline derivatives have been shown to target DNA topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis.
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by Topoisomerase II.
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the following reaction mixture (for a 30 µL reaction):
-
3 µL of 10x Topo II Assay Buffer
-
3 µL of 10 mM ATP
-
2 µL of kDNA (e.g., 0.1 µg/µL)
-
Test compound (this compound derivative) at desired concentrations (a vehicle control, e.g., DMSO, should be included).
-
Variable volume of deionized water.
-
-
Enzyme Addition: Add a pre-determined optimal amount of purified Topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS.
-
Protein Digestion: Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37°C for 15 minutes to digest the enzyme.
-
Gel Electrophoresis: Add 3 µL of 6x loading dye to each sample and load onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at a high voltage (e.g., 100-150 V) until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA bands under a UV transilluminator. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. A decrease in the amount of decatenated minicircles in the presence of the test compound indicates inhibition of Topoisomerase II.[13][14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Apoptosis western blot guide | Abcam [abcam.com]
- 5. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. topogen.com [topogen.com]
Safety Operating Guide
Proper Disposal of 2-(4-Bromophenyl)quinoxaline: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. For researchers, scientists, and drug development professionals handling 2-(4-Bromophenyl)quinoxaline, a halogenated organic compound, adherence to strict disposal protocols is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated materials.
Waste Characterization and Segregation
This compound is classified as a halogenated organic compound due to the presence of bromine. This classification dictates its handling as regulated chemical waste.[1][2] It is crucial to segregate this waste stream from non-halogenated chemical waste to prevent cross-contamination and to facilitate proper treatment and disposal, which can also be more cost-effective.[1]
Key Waste Streams:
-
Solid this compound Waste: Unused or expired pure compound.
-
Contaminated Labware: Glassware, plasticware, and other equipment that has come into direct contact with the compound.
-
Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other protective gear.
-
Solutions Containing this compound: Residual solutions from experiments or cleaning procedures.
The following table summarizes the appropriate container and labeling for each waste stream.
| Waste Stream | Container Type | Labeling Requirements |
| Solid this compound | Sealable, chemically compatible container (e.g., polyethylene)[3] | "Hazardous Waste," "Halogenated Organic Solid," "this compound" |
| Contaminated Labware | Puncture-resistant, sealable container | "Hazardous Waste," "Contaminated Labware," "Halogenated Organic Residue" |
| Contaminated PPE | Labeled plastic bag or sealed container[4] | "Hazardous Waste," "Contaminated PPE," "Halogenated Organic Residue" |
| Solutions | Sealable, chemically compatible carboy or bottle (e.g., polyethylene)[1][5] | "Hazardous Waste," "Halogenated Organic Liquid," list all chemical constituents and approximate percentages[1] |
Disposal Workflow
The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance. The process begins with the identification of the waste and culminates in its collection by a certified hazardous waste disposal service.
Caption: A step-by-step workflow for the safe disposal of this compound waste.
Experimental Protocol: Decontamination of Glassware
Properly decontaminating glassware that has been in contact with this compound is essential to prevent unintended reactions and ensure safety.
Materials:
-
Contaminated glassware
-
Appropriate organic solvent (e.g., acetone, ethanol)
-
Two wash basins
-
Detergent and water
-
Labeled waste container for halogenated organic liquids
Procedure:
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a small amount of a suitable organic solvent to dissolve any residual this compound.[6]
-
Collect Rinsate: Decant the solvent rinsate into a designated hazardous waste container for halogenated organic liquids.[6]
-
Second Rinse: Perform a second rinse with the organic solvent to ensure thorough removal of the compound. Add this rinsate to the same waste container.
-
Detergent Wash: Wash the glassware with detergent and water in a separate basin.
-
Final Rinse: Rinse the glassware with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Safety and Handling Precautions
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to minimize exposure. This includes:
-
Eye Protection: Safety glasses or goggles.[7]
-
Hand Protection: Chemically resistant gloves.[7]
-
Body Protection: A lab coat and closed-toe shoes.
All handling of solid this compound and solutions containing it should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.
-
Containment: For liquid spills, use an inert absorbent material to contain the spill.[1] For solid spills, carefully sweep up the material to avoid creating dust.[7][9]
-
Collection: Place the spilled material and any contaminated absorbent into a sealed, labeled hazardous waste container.[1][7]
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Regulatory Compliance
Disposal of this compound must be carried out in accordance with all local, state, and national regulations.[9][10] It is the responsibility of the waste generator to ensure that the waste is properly characterized, labeled, and stored prior to collection by a licensed professional waste disposal service.[8] Never dispose of this chemical down the drain or in regular trash.[3]
The logical relationship for ensuring compliant disposal is illustrated below.
Caption: The hierarchy of responsibility for compliant chemical waste disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research endeavors.
References
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. fishersci.com [fishersci.com]
- 8. aobchem.com [aobchem.com]
- 9. downloads.ossila.com [downloads.ossila.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Personal protective equipment for handling 2-(4-Bromophenyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-(4-Bromophenyl)quinoxaline, including detailed operational procedures and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible solid powder that poses several health risks. Adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Hazard Summary:
| Hazard Classification | Description |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] |
| Skin Irritation (Category 2) | Causes skin irritation.[1] |
| Serious Eye Damage (Category 1) | Causes serious eye damage. |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | May cause respiratory irritation.[1] |
| Chronic Aquatic Hazard (Category 4) | May cause long-lasting harmful effects to aquatic life.[2] |
Recommended Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against chemical exposure.[3][4][5]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is required when there is a splash hazard.[4] | Protects against dust particles and potential splashes, preventing serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect gloves before use.[3] | Prevents skin contact and subsequent irritation. |
| Respiratory Protection | Use a NIOSH-approved N95 dust mask or higher-level respirator. | Minimizes inhalation of the powder, which can cause respiratory irritation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[3][4] | Provides a barrier against accidental skin contact. |
Step-by-Step Handling Protocol
Proper handling techniques are critical to prevent exposure and contamination.[6]
Experimental Workflow for Handling this compound:
Caption: Procedural workflow for safely handling this compound.
Methodology:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on all required personal protective equipment as specified in the table above.
-
Work in a Ventilated Area: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Review Safety Data Sheet (SDS): Always have the SDS readily available and review it before starting any new procedure.[3]
-
-
Handling:
-
Weighing: Use a weigh boat or paper on a calibrated analytical balance inside the fume hood. Handle with care to avoid generating dust.
-
Transfer: Carefully transfer the weighed powder into the reaction vessel using a spatula.
-
Dissolution: Add the desired solvent to the vessel and mix gently to dissolve the compound.
-
-
Cleanup:
-
Decontamination: Clean all surfaces, glassware, and equipment that came into contact with the chemical.
-
Waste Disposal: Segregate and dispose of all waste as outlined in the disposal plan below.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Spill Management
In the event of a spill, prompt and appropriate action is necessary.
Spill Response Protocol:
Caption: Step-by-step procedure for managing a spill of this compound.
Methodology:
-
Evacuate and Notify: For a large spill, evacuate the immediate area and notify your supervisor and institutional safety office.
-
Containment: For a small spill, and if it is safe to do so, prevent the spread of the powder.
-
Cleanup:
-
Disposal: Dispose of the waste as a halogenated organic solid waste.
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental harm and comply with regulations.
Waste Segregation and Disposal:
As a brominated organic compound, this compound is classified as a halogenated organic waste .[9][10]
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container for "Halogenated Organic Solids" | Collect all contaminated solid materials (e.g., weigh paper, gloves, paper towels) in this container. |
| Liquid Waste (Solutions) | Labeled, sealed container for "Halogenated Organic Liquids"[11] | Collect any solutions containing this compound in this container. Do not mix with non-halogenated waste.[10][12] |
Disposal Protocol:
-
Segregate: Keep halogenated waste separate from all other waste streams.[9][10]
-
Label: Clearly label all waste containers with "Hazardous Waste," the full chemical name, and the approximate amount.[11]
-
Store: Store waste containers in a designated satellite accumulation area.
-
Arrange for Pickup: Contact your institution's environmental health and safety department for proper disposal. Halogenated organic wastes are typically incinerated at a regulated hazardous waste facility.[9]
References
- 1. synzeal.com [synzeal.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 5021-45-4 Name: this compound [xixisys.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. realsafety.org [realsafety.org]
- 6. aobchem.com [aobchem.com]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. fishersci.com [fishersci.com]
- 9. bucknell.edu [bucknell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
